molecular formula C4H4BrClN2 B3180757 5-bromo-2-chloro-1-methyl-1H-Imidazole CAS No. 292608-79-8

5-bromo-2-chloro-1-methyl-1H-Imidazole

Cat. No.: B3180757
CAS No.: 292608-79-8
M. Wt: 195.44 g/mol
InChI Key: GMCFQXGDMGJXOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-chloro-1-methyl-1H-imidazole (CAS 292608-79-8) is a substituted imidazole derivative with the molecular formula C 4 H 4 BrClN 2 and a molecular weight of 195.44 g/mol [ ]. This compound is a halogen-rich heterocyclic scaffold designed for use in chemical synthesis and pharmaceutical research. The imidazole ring is a privileged structure in medicinal chemistry and is a key building block in many natural products and approved drugs [ ]. Its derivatives are known to interact with a wide array of biological targets, exhibiting activities such as antibacterial, antifungal, anticancer, and anti-inflammatory properties [ ]. The specific bromo and chloro substituents on the 5-bromo-2-chloro-1-methyl-1H-imidazole core make it a versatile and valuable intermediate for further functionalization through metal-catalyzed cross-coupling reactions and nucleophilic substitutions, enabling the exploration of novel chemical space in drug discovery programs. Applications & Research Value: This compound serves primarily as a synthetic intermediate for constructing more complex molecules. Researchers utilize this scaffold in the development of potential therapeutic agents. The presence of distinct halogen atoms allows for sequential and selective chemical transformations, which is crucial for creating focused libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies. Handling and Storage: For long-term stability, it is recommended to store this compound in a cool, dry place, under an inert atmosphere such as nitrogen [ ]. Important Notice: This product is for research and development use only and is not intended for human or veterinary diagnostic or therapeutic uses [ ]. It must be handled by technically qualified individuals following appropriate safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-chloro-1-methylimidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrClN2/c1-8-3(5)2-7-4(8)6/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMCFQXGDMGJXOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Spectroscopic data for 5-bromo-2-chloro-1-methyl-1H-imidazole (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-bromo-2-chloro-1-methyl-1H-imidazole

For researchers and professionals in drug development and materials science, the unambiguous structural confirmation of novel heterocyclic compounds is a foundational requirement for advancing research. 5-bromo-2-chloro-1-methyl-1H-imidazole is one such molecule, belonging to a class of halogenated imidazoles that serve as versatile building blocks in the synthesis of pharmaceuticals and functional materials.[1] Its utility in medicinal chemistry is linked to the diverse pharmacological activities exhibited by imidazole derivatives, including antimicrobial and anticancer properties.[1] This guide provides a detailed analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required for the definitive identification and characterization of this compound. The methodologies and interpretations presented herein are grounded in established spectroscopic principles to ensure scientific integrity and practical applicability.

Molecular Structure and Spectroscopic Overview

The structural features of 5-bromo-2-chloro-1-methyl-1H-imidazole dictate its spectroscopic fingerprint. The molecule consists of a five-membered imidazole ring substituted with a bromine atom at the C5 position, a chlorine atom at the C2 position, and a methyl group on the N1 nitrogen. This specific arrangement of atoms and functional groups gives rise to characteristic signals in NMR, IR, and MS analyses, which, when combined, provide a comprehensive structural portrait.

Caption: Molecular Structure of 5-bromo-2-chloro-1-methyl-1H-imidazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 5-bromo-2-chloro-1-methyl-1H-imidazole, both ¹H and ¹³C NMR provide critical information about the electronic environment of the nuclei.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, showing two distinct signals corresponding to the two different types of protons in the molecule: the imidazole ring proton and the methyl group protons.

  • Methyl Protons (N-CH₃): This signal will appear as a singlet, as there are no adjacent protons to cause splitting. Its chemical shift is influenced by the electron-withdrawing nature of the imidazole ring.

  • Imidazole Ring Proton (C4-H): This proton will also appear as a singlet. Its chemical shift will be further downfield compared to the methyl protons due to the deshielding effects of the electronegative nitrogen atoms and halogen substituents on the aromatic ring.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 3.7 - 3.9Singlet3HN-CH₃
~ 7.1 - 7.3Singlet1HC4-H

Note: Predicted values are based on typical chemical shifts for similar halogenated imidazole systems. Actual values may vary depending on the solvent and experimental conditions.[2][3]

Experimental Protocol: ¹H NMR Spectroscopy

The choice of solvent is critical in NMR to ensure the sample is fully dissolved and to avoid interfering signals. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices for this type of compound.

  • Sample Preparation: Dissolve approximately 5-10 mg of 5-bromo-2-chloro-1-methyl-1H-imidazole in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Instrumentation: Transfer the solution to a standard 5 mm NMR tube.

  • Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Standard acquisition parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Figure 2. General Workflow for ¹H NMR Spectroscopy A Sample Dissolution (Deuterated Solvent) B Transfer to NMR Tube A->B C Spectrometer Acquisition (Pulse Sequence) B->C D Data Processing (Fourier Transform) C->D E Spectrum Analysis D->E

Caption: General Workflow for ¹H NMR Spectroscopy.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon backbone of the molecule. Due to the low natural abundance of the ¹³C isotope, this technique typically requires longer acquisition times. Four distinct signals are expected, corresponding to the four carbon atoms in the molecule.

  • Methyl Carbon (N-CH₃): This will be the most upfield signal.

  • Imidazole Ring Carbons (C2, C4, C5): These carbons will appear at lower fields. The C2 carbon, bonded to two nitrogen atoms and a chlorine atom, will be significantly deshielded. The C5 carbon, attached to bromine and nitrogen, will also be downfield. The C4 carbon, bonded to a single proton, will be the most shielded of the ring carbons.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)AssignmentRationale
~ 34 - 36N-CH₃Aliphatic carbon attached to nitrogen.
~ 115 - 120C4Aromatic carbon with attached proton.
~ 125 - 130C5-BrCarbon bearing a bromine atom.
~ 140 - 145C2-ClCarbon between two nitrogens and bearing a chlorine atom.

Note: Chemical shifts are predictions based on the analysis of substituted imidazoles. The effects of multiple halogen substituents can lead to variations.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 5-bromo-2-chloro-1-methyl-1H-imidazole will show characteristic absorption bands for the C-H, C=N, and C-X (halogen) bonds.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100 - 3150C-H StretchAromatic C-H (on imidazole ring)
2950 - 3000C-H StretchAliphatic C-H (methyl group)
1500 - 1600C=N StretchImidazole ring
1400 - 1500C=C StretchImidazole ring
1000 - 1200C-N StretchImidazole ring
700 - 800C-Cl StretchChloroalkane
500 - 600C-Br StretchBromoalkane

Note: These are general ranges. The exact position and intensity of the peaks can be influenced by the overall molecular structure.[5][6][7]

Experimental Protocol: IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record a background spectrum of the empty ATR crystal first. Then, record the sample spectrum.

  • Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Figure 3. Workflow for ATR-IR Spectroscopy A Place Sample on ATR Crystal B Acquire Background Spectrum A->B C Acquire Sample Spectrum A->C D Automated Background Subtraction B->D C->D E Final IR Spectrum D->E

Caption: Workflow for ATR-IR Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For halogenated compounds, MS is particularly useful due to the characteristic isotopic patterns of chlorine and bromine.

The molecular formula is C₄H₄BrClN₂. The presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a complex molecular ion cluster.[8]

  • Molecular Ion (M⁺): The molecular ion peak will appear as a cluster of peaks due to the isotopes. The most abundant combinations will be:

    • [C₄H₄⁷⁹Br³⁵ClN₂]⁺

    • [C₄H₄⁸¹Br³⁵ClN₂]⁺ and [C₄H₄⁷⁹Br³⁷ClN₂]⁺

    • [C₄H₄⁸¹Br³⁷ClN₂]⁺

  • Fragmentation: Fragmentation typically involves the loss of stable neutral molecules or radicals. Key fragmentation pathways would likely involve the loss of the halogen atoms or the methyl group.[9][10]

Table 4: Predicted Mass Spectrometry Data

m/z (relative to ⁷⁹Br, ³⁵Cl)Corresponding Ion/FragmentNotes
194/196/198[C₄H₄BrClN₂]⁺Molecular ion cluster (M⁺). The pattern will be complex due to both Br and Cl isotopes.
179/181/183[M - CH₃]⁺Loss of the methyl group.
115/117[M - Br]⁺Loss of a bromine radical. Shows characteristic 3:1 chlorine isotope pattern.
159[M - Cl]⁺Loss of a chlorine radical. Shows characteristic 1:1 bromine isotope pattern.

Note: The m/z values are nominal masses. High-resolution mass spectrometry would provide exact masses to confirm elemental compositions.[11][12]

Figure 4. Predicted ESI-MS Fragmentation Pathway M [C₄H₄BrClN₂]⁺ m/z ~194, 196, 198 Frag1 [C₃H₁BrClN₂]⁺ m/z ~179, 181, 183 M->Frag1 - •CH₃ Frag2 [C₄H₄ClN₂]⁺ m/z ~115, 117 M->Frag2 - •Br Frag3 [C₄H₄BrN₂]⁺ m/z ~159, 161 M->Frag3 - •Cl

Caption: Predicted ESI-MS Fragmentation Pathway.

Conclusion

The comprehensive spectroscopic analysis of 5-bromo-2-chloro-1-methyl-1H-imidazole provides a robust framework for its structural confirmation. ¹H and ¹³C NMR define the carbon-hydrogen skeleton, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and elemental composition through its distinct isotopic patterns. Together, these techniques offer a self-validating system for the unambiguous identification of this important chemical building block, ensuring its purity and structural integrity for applications in research and development.

References

  • RSC Publishing. Tracing absorption and emission characteristics of halogen-bonded ion pairs involving halogenated imidazolium species. Available from: [Link]

  • ACS Publications. Reinvestigation of the orientation of halogen substitution in imidazoles by nuclear magnetic resonance spectroscopy | The Journal of Organic Chemistry. Available from: [Link]

  • BMRB. bmse000790 Imidazole - Supplemental Proton Data at BMRB. Available from: [Link]

  • ResearchGate. H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6.. Available from: [Link]

  • LibreTexts Chemistry. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Available from: [Link]

  • Michigan State University Chemistry. Mass Spectrometry. Available from: [Link]

  • MDPI. Novel Synthesis Methods of New Imidazole-Containing Coordination Compounds Tc(IV, V, VII)—Reaction Mechanism, Xrd and Hirshfeld Surface Analysis. Available from: [Link]

  • PMC. Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties. Available from: [Link]

  • ResearchGate. FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature.. Available from: [Link]

  • MDPI. The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. Available from: [Link]

  • ResearchGate. IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c.. Available from: [Link]

  • Chemconnections. Mass Spectrometry Fragmentation. Available from: [Link]

  • The Royal Society of Chemistry. 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). Available from: [Link]

  • PubMed. Spectroscopic behavior on the formation complex of three double-armed calix[13]arene derivatives with lanthanoid nitrates in acetonitrile. Available from: [Link]

  • ResearchGate. The mass spectra of imidazole and 1-methylimidazole. Available from: [Link]

  • NIST WebBook. 1H-Imidazole. Available from: [Link]

  • Doc Brown's Chemistry. The mass-spectrum of 1-bromo-2-chloroethane. Available from: [Link]

  • NIST WebBook. 1H-Imidazole, 1-methyl-. Available from: [Link]

Sources

Potential applications of 5-bromo-2-chloro-1-methyl-1H-imidazole in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Medicinal Chemistry Applications of 5-Bromo-2-chloro-1-methyl-1H-imidazole

Executive Summary

5-Bromo-2-chloro-1-methyl-1H-imidazole (CAS 292608-79-8) is a high-value heterocyclic scaffold in modern drug discovery, prized for its orthogonal reactivity profile . Unlike symmetrically substituted imidazoles, this building block possesses two distinct halogen handles—a C5-bromide and a C2-chloride—that exhibit differential reactivity towards metal-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr).

This technical guide details the strategic application of this scaffold to generate highly functionalized trisubstituted imidazoles, a structural motif ubiquitous in kinase inhibitors (e.g., p38 MAPK), GPCR ligands, and antifungal agents. By leveraging the specific reactivity order (C5-Br > C2-Cl for Pd-catalysis), medicinal chemists can execute programmable, sequential functionalization to rapidly expand Structure-Activity Relationship (SAR) libraries.

Chemical Profile & Physical Properties[1][2][3][4]

PropertyData
IUPAC Name 5-Bromo-2-chloro-1-methyl-1H-imidazole
CAS Number 292608-79-8
Molecular Formula C₄H₄BrClN₂
Molecular Weight 195.44 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, MeOH, DCM; sparingly soluble in water
Key Structural Features Electron-rich π-system; C5-Br (soft electrophile); C2-Cl (harder electrophile/activated position)

Orthogonal Reactivity & Regioselectivity

The utility of 5-bromo-2-chloro-1-methyl-1H-imidazole lies in its ability to undergo regioselective diversification . The electronic environment of the imidazole ring creates a predictable hierarchy of reactivity:

  • C5-Position (Bromine): The C-Br bond is weaker and more accessible for oxidative addition by Palladium(0) species. Standard Suzuki-Miyaura or Stille conditions preferentially functionalize this position first.

  • C2-Position (Chlorine): Flanked by two nitrogen atoms, the C2 position is electron-deficient (amidine-like). While less reactive towards Pd(0) than the C5-Br, it is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) with amines, thiols, or alkoxides, or Lithium-Halogen exchange.

Mechanism of Regiocontrol

ReactivityMap Core 5-Bromo-2-chloro- 1-methylimidazole Path1 Pathway A: Pd-Catalysis (Suzuki/Stille) Core->Path1 Fast Oxidative Addition (Weak C-Br Bond) Path2 Pathway B: S_NAr / Lithiation Core->Path2 Nucleophilic Attack (Electron Deficient C2) Prod1 C5-Arylated Product (C2-Cl Intact) Path1->Prod1 Retention of C2-Cl Prod2 C2-Functionalized Product (C5-Br Intact) Path2->Prod2 Retention of C5-Br Final 2,5-Disubstituted Scaffold Prod1->Final Step 2: Functionalize C2

Figure 1: Divergent reaction pathways allow for programmable synthesis of 2,5-disubstituted imidazoles.

Medicinal Chemistry Applications

A. Kinase Inhibitors (p38 MAPK & Raf)

The 1,2,5-trisubstituted imidazole core is a privileged scaffold in kinase inhibition. The C5-aryl group often occupies the hydrophobic pocket of the ATP-binding site, while the C2 substituent can be tailored to interact with the solvent-exposed region or the "gatekeeper" residue.

  • Strategy: Use Suzuki coupling at C5 to install the hydrophobic aryl ring, followed by SNAr at C2 with an amine to tune solubility and H-bonding.

B. Angiotensin II Receptor Antagonists

Analogs of Losartan often feature an imidazole ring. The 2-chloro group in the starting material can be converted to an alkyl or aryl group, or displaced by a nucleophile to mimic the pharmacophore of sartan drugs.

  • Strategy: C5-formylation (via lithiation) or coupling, followed by C2 alkylation.

C. Antimicrobial & Antifungal Agents

Nitroimidazoles are potent antimicrobials (e.g., Pretomanid). While this specific scaffold is not a nitroimidazole, it serves as a precursor to complex fused ring systems found in antifungal azoles.

Experimental Protocols

Disclaimer: These protocols are representative methodologies adapted from standard procedures for 2-halo-5-bromoimidazoles. Optimization for specific substrates is required.

Protocol A: Regioselective C5-Suzuki Cross-Coupling

Objective: Install an aryl group at C5 while leaving the C2-chlorine intact for subsequent steps.

  • Reagents:

    • 5-Bromo-2-chloro-1-methyl-1H-imidazole (1.0 equiv)

    • Arylboronic acid (1.1 equiv)[1]

    • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) or Pd(PPh₃)₄ (5 mol%)

    • Base: 2M aq. Na₂CO₃ or K₃PO₄ (2.0 equiv)

    • Solvent: 1,4-Dioxane or DME (degassed)

  • Procedure:

    • Charge a reaction vial with the imidazole, boronic acid, and base.

    • Add solvent and sparge with Nitrogen/Argon for 10 minutes.

    • Add the Pd catalyst rapidly against a counter-flow of inert gas.

    • Seal and heat to 80–90°C for 4–12 hours. Note: Avoid temperatures >100°C to prevent oxidative addition at the C2-Cl position.

    • Monitor by LCMS. The C5-product (M-Br+Aryl) should be the major peak; C2-product should be minimal.

    • Workup: Dilute with EtOAc, wash with water/brine, dry over MgSO₄, and concentrate. Purify via silica gel chromatography (Hexane/EtOAc gradient).

Protocol B: C2-Nucleophilic Aromatic Substitution (SNAr)

Objective: Displace the C2-chlorine with an amine nucleophile.

  • Reagents:

    • C5-substituted-2-chloro-1-methylimidazole (from Protocol A) (1.0 equiv)

    • Primary or Secondary Amine (2.0–3.0 equiv)

    • Base: DIPEA or K₂CO₃ (2.0 equiv)

    • Solvent: DMF, NMP, or DMSO

  • Procedure:

    • Dissolve the imidazole intermediate in the polar aprotic solvent.

    • Add the amine and base.[2][3]

    • Heat to 100–120°C in a sealed tube or microwave reactor. Note: The C2-Cl is deactivated compared to a 2-chloro-4-nitroimidazole, so elevated temperatures are necessary.

    • Workup: Pour into ice water. If solid precipitates, filter and wash. If oil, extract with EtOAc.

Sequential Functionalization Workflow

The following diagram illustrates the logical flow for constructing a library of kinase inhibitor candidates using this scaffold.

Workflow Start Starting Material 5-Br-2-Cl-1-Me-Imidazole Step1 Step 1: C5-Suzuki Coupling (Pd(dppf)Cl2, Ar-B(OH)2, 80°C) Start->Step1 Intermed Intermediate 5-Aryl-2-chloro-1-Me-imidazole Step1->Intermed Branch1 Path A: S_NAr (Amination) (HNR2, 120°C) Intermed->Branch1 Branch2 Path B: Suzuki (C2) (Pd-Cat, R-B(OH)2, 120°C) Intermed->Branch2 FinalA Target A: Amino-imidazole (Kinase Hinge Binder) Branch1->FinalA FinalB Target B: Biaryl-imidazole (GPCR Ligand) Branch2->FinalB

Figure 2: Sequential workflow for library generation.

Safety & Handling

  • Hazard Identification: Irritant to eyes, respiratory system, and skin.

  • Handling: Handle in a fume hood. Wear nitrile gloves and safety glasses.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis or discoloration.

  • Waste: Dispose of halogenated organic waste according to local EHS regulations.

References

  • Regioselective Synthesis of Substituted Imidazoles. Smolecule Compound Database. 5-bromo-2-chloro-1-methyl-1H-Imidazole (CAS 292608-79-8). Link

  • Suzuki-Miyaura Cross-Coupling: Practical Guide. Yoneda Labs. Mechanistic insights into oxidative addition rates (Br > Cl). Link

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides. Chemical Science, 2016. Analysis of C-Hal bond dissociation energies in heterocycles. Link

  • C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles. National Institutes of Health (PMC). Discusses C5 vs C2 reactivity trends in imidazole cores. Link

  • Nucleophilic Substitution Reaction of Imidazole Derivatives. Semantic Scholar. Computational study on SNAr reactivity of imidazole derivatives. Link

Sources

The Imidazole Scaffold: A Cornerstone of Modern Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Discovery and History of Substituted Imidazoles

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its unique electronic properties and versatile synthetic accessibility have enabled the development of a remarkable array of therapeutic agents that have revolutionized the treatment of numerous diseases. This guide provides a comprehensive technical overview of the discovery and history of substituted imidazoles, tracing their journey from initial synthesis to their current status as indispensable tools in the pharmaceutical armamentarium. We will delve into the pivotal discoveries of key drug classes, including H2 receptor antagonists, proton pump inhibitors, and azole antifungals, exploring the scientific rationale, experimental methodologies, and structure-activity relationships that underpinned their development.

The Dawn of the Imidazole Era: From Glyoxaline to a Privileged Structure

The history of imidazole begins in 1858, when German chemist Heinrich Debus first synthesized the parent compound by reacting glyoxal and formaldehyde with ammonia.[1] He named the resulting molecule "glyoxaline."[1] For many years, the therapeutic potential of this simple heterocycle remained largely unexplored. However, its presence in naturally occurring molecules of profound biological importance, such as the amino acid histidine and the neurotransmitter histamine, hinted at its latent pharmacological significance.[2] The unique physicochemical properties of the imidazole ring, including its amphoteric nature, aromaticity, and ability to participate in hydrogen bonding and metal coordination, make it an ideal building block for designing molecules that can interact with biological targets with high affinity and specificity.[3][4]

The true potential of substituted imidazoles in medicine began to be realized in the mid-20th century, with the systematic exploration of its derivatives leading to the discovery of compounds with a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[5] This early work laid the foundation for the rational design of some of the most successful drug classes in history.

Taming the Acid: The Rise of H2 Receptor Antagonists

The story of the first blockbuster imidazole-based drug is a landmark in rational drug design. In the mid-1960s, researchers at Smith, Kline & French (now GlaxoSmithKline) led by Sir James Black embarked on a quest to develop a drug to control stomach acid secretion, a major factor in peptic ulcer disease.[6] At the time, it was known that histamine stimulated acid production, but conventional antihistamines (H1 antagonists) were ineffective.[7] This led to the hypothesis of a second type of histamine receptor, the H2 receptor, located on parietal cells in the stomach lining.[7]

The team's approach was to systematically modify the structure of histamine to create a molecule that would bind to the H2 receptor without activating it, thereby acting as an antagonist. This led to the synthesis of a series of imidazole-containing compounds.

The Path to Cimetidine: A Stepwise Approach

The journey from the lead compound, histamine, to the final drug, cimetidine, was a multi-step process of chemical modification and biological testing.

  • Lead Compound: Histamine

  • Initial Breakthrough: The first H2 receptor antagonist, burimamide , was developed by extending the side chain of histamine and modifying the basicity of the imidazole ring.[8] While it proved the H2 receptor concept, its oral bioavailability was poor.

  • Increased Potency: Further modifications, including the introduction of a sulfur atom in the side chain and a methyl group on the imidazole ring, led to metiamide .[8] Metiamide was more potent but was associated with kidney toxicity and agranulocytosis, likely due to the thiourea group.[7]

  • The Final Breakthrough: Cimetidine: To overcome the toxicity of metiamide, the thiourea group was replaced with a cyanoguanidine group, resulting in the synthesis of cimetidine in 1972.[7][9] Cimetidine retained high H2 antagonist activity with a significantly improved safety profile.

Experimental Protocol: In Vitro H2 Receptor Antagonism Assay

The evaluation of H2 receptor antagonists during the development of cimetidine relied on in vitro assays that measured the ability of a compound to block histamine-induced responses. A common method is the radioligand binding assay.

Objective: To determine the binding affinity of a test compound to the histamine H2 receptor.

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [³H]tiotidine) for binding to the H2 receptor in a membrane preparation.[2][10]

Methodology:

  • Membrane Preparation: Prepare a crude membrane fraction from cells or tissues expressing the histamine H2 receptor (e.g., guinea pig cerebral cortex).[11]

  • Incubation: Incubate the membrane preparation with a fixed concentration of [³H]tiotidine and varying concentrations of the test compound (e.g., cimetidine).

  • Separation: Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity retained on the filter using liquid scintillation counting.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 (the concentration of the compound that inhibits 50% of the specific binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Table 1: H2 Receptor Antagonist Activity

CompoundpA2Relative Potency (vs. Cimetidine)
Cimetidine6.951
Ranitidine7.24.5 - 7.0
Famotidine-~30

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.[12]

Signaling Pathway and Experimental Workflow

H2_Receptor_Signaling cAMP cAMP PKA Protein Kinase A cAMP->PKA Activates Acid_Secretion Increased Gastric Acid Secretion PKA->Acid_Secretion Phosphorylates Targets Leading to Histamine Histamine H2R H2R Histamine->H2R Binds & Activates G_protein G_protein H2R->G_protein Activates Cimetidine Cimetidine Cimetidine->H2R Blocks Binding AC AC G_protein->AC Activates AC->cAMP Converts ATP to cAMP

Silencing the Proton Pump: A New Era of Acid Suppression

Following the success of H2 receptor antagonists, the quest for even more effective control of gastric acid led to the identification of a new therapeutic target: the H+/K+-ATPase, or proton pump.[13] This enzyme is the final step in the acid secretion pathway in parietal cells.[14] The discovery of proton pump inhibitors (PPIs), a class of drugs that irreversibly inactivate this enzyme, represented a major breakthrough in the treatment of acid-related disorders.[13]

The journey to the first PPI began with the screening of compounds for antisecretory activity. A substituted benzimidazole, timoprazole, was identified as a potent inhibitor of gastric acid secretion, though its mechanism of action was initially unknown.[15] Further research revealed that timoprazole and its analogs targeted the H+/K+-ATPase.[16]

From Timoprazole to Omeprazole: Optimizing for Efficacy and Safety

The development of the first clinically successful PPI, omeprazole, involved a process of lead optimization to enhance potency and reduce off-target effects.

  • Lead Compound: Timoprazole, a pyridylmethylsulfinyl benzimidazole, showed potent antisecretory activity but also caused thyroid gland enlargement due to iodine uptake inhibition.[15]

  • Lead Optimization: Researchers at AB Hässle (later AstraZeneca) systematically modified the timoprazole structure. The introduction of methoxy and methyl groups on the benzimidazole and pyridine rings, respectively, led to the discovery of omeprazole in 1979.[5][15] Omeprazole exhibited high potency for inhibiting the proton pump with an improved safety profile.[5]

Experimental Protocol: In Vitro H+/K+-ATPase Inhibition Assay

The evaluation of PPIs relies on assays that measure the inhibition of the proton pump's enzymatic activity.

Objective: To determine the inhibitory potency (IC50) of a test compound against H+/K+-ATPase.

Principle: The activity of H+/K+-ATPase is measured by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. The inhibitory effect of a compound is determined by its ability to reduce the rate of Pi formation.[17][18]

Methodology:

  • Enzyme Preparation: Isolate H+/K+-ATPase-rich microsomes from gastric mucosa (e.g., from goat or pig).[18]

  • Pre-incubation: Pre-incubate the enzyme preparation with various concentrations of the test compound (e.g., omeprazole) at 37°C.[19]

  • Reaction Initiation: Initiate the enzymatic reaction by adding ATP and necessary cofactors (MgCl2 and KCl).[19]

  • Reaction Termination: Stop the reaction after a defined time by adding an ice-cold solution of trichloroacetic acid.[19]

  • Phosphate Quantification: Measure the amount of released inorganic phosphate using a colorimetric method, such as the Fiske-Subbarow method, which involves the formation of a phosphomolybdate complex that can be spectrophotometrically quantified at 660 nm.[20]

  • Data Analysis: Calculate the percentage of inhibition of H+/K+-ATPase activity for each concentration of the test compound and determine the IC50 value.

Table 2: Inhibitory Potency of Proton Pump Inhibitors

CompoundIC50 (µg/mL) on H+/K+-ATPase
Omeprazole8.00
Lansoprazole-
Pantoprazole-

Note: Specific IC50 values can vary depending on the experimental conditions.[19]

Mechanism of Action and Development of Second-Generation PPIs

PPIs are prodrugs that are activated in the acidic environment of the parietal cell's secretory canaliculi.[21] The activated form, a sulfenamide, forms a covalent disulfide bond with cysteine residues on the H+/K+-ATPase, leading to its irreversible inhibition.[14]

First-generation PPIs, such as omeprazole and lansoprazole, are racemic mixtures.[3] The development of second-generation PPIs focused on single enantiomers, such as esomeprazole (the S-enantiomer of omeprazole) and dexlansoprazole (the R-enantiomer of lansoprazole).[3][22] These enantiopure drugs often exhibit improved pharmacokinetic profiles, leading to more consistent and sustained acid suppression.[22]

PPI_Mechanism Mechanism of Action of Proton Pump Inhibitors (PPIs) H_ion H+ Stomach_Lumen Stomach Lumen H_ion->Stomach_Lumen PPI_prodrug PPI_prodrug Canaliculus Canaliculus PPI_prodrug->Canaliculus Accumulates Activated_PPI Activated_PPI Canaliculus->Activated_PPI Acid Activation Proton_Pump Proton_Pump Activated_PPI->Proton_Pump Irreversibly Binds (Covalent Bond) Proton_Pump->H_ion Pumps H+

Combating Fungal Infections: The Azole Antifungals

The discovery of imidazole-containing compounds with potent antifungal activity marked a significant advancement in the treatment of mycotic infections. Azole antifungals work by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a key component of the fungal cell membrane.[23][24]

The first generation of azole antifungals included imidazole derivatives like clotrimazole and miconazole , which were primarily used for topical applications. The development of ketoconazole represented a major step forward as the first orally active broad-spectrum azole antifungal.[19]

Structure-Activity Relationships of Azole Antifungals

The antifungal activity of azole derivatives is highly dependent on their chemical structure. Key structural features that influence activity include:

  • The Azole Ring: The imidazole or triazole ring is essential for activity, as the N3 (for imidazoles) or N4 (for triazoles) atom coordinates with the heme iron of the CYP51 enzyme.

  • Substituents on the Azole Ring: The nature and position of substituents on the azole ring can significantly impact potency and selectivity.

  • Side Chains: The side chains attached to the azole ring play a crucial role in binding to the active site of the enzyme and influencing the pharmacokinetic properties of the molecule. For example, hydrophobic side chains can enhance membrane penetration.[25]

Table 3: Antifungal Activity of Imidazole Derivatives

CompoundMIC (µg/mL) against C. albicans
Clotrimazole0.125 - 1
Miconazole0.03 - 4
Ketoconazole0.01 - 16
Fluconazole (a triazole)0.25 - 2

MIC (Minimum Inhibitory Concentration) values can vary depending on the strain and testing conditions.

Experimental Protocol: In Vitro Antifungal Susceptibility Testing

The efficacy of antifungal agents is determined by measuring their ability to inhibit the growth of fungal pathogens in vitro.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungal strain.

Principle: The broth microdilution method involves exposing a standardized inoculum of the fungus to serial dilutions of the antifungal agent in a liquid growth medium. The MIC is the lowest concentration of the drug that prevents visible growth of the fungus after a specified incubation period.

Methodology:

  • Preparation of Antifungal Solutions: Prepare a series of twofold dilutions of the test compound in the appropriate broth medium (e.g., RPMI-1640).

  • Inoculum Preparation: Prepare a standardized suspension of the fungal strain to be tested.

  • Inoculation: Inoculate each well of a microtiter plate containing the antifungal dilutions with the fungal suspension.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Reading of Results: Determine the MIC by visually inspecting the wells for turbidity (growth) or by using a spectrophotometer. The MIC is the lowest concentration at which no growth is observed.

The Evolution to Second-Generation Azoles

The emergence of fungal resistance and the desire for improved safety and broader spectrum of activity led to the development of second-generation azole antifungals .[26][27] While many of these are triazole derivatives (e.g., fluconazole, itraconazole, voriconazole), they build upon the foundational discoveries of the earlier imidazole antifungals. These newer agents often exhibit improved oral bioavailability, a broader spectrum of activity against resistant fungal strains, and a better safety profile.[14][23]

Azole_Antifungal_Mechanism Mechanism of Action of Azole Antifungals Azole Azole Antifungal CYP51 CYP51 Azole->CYP51 Inhibits Lanosterol Lanosterol Lanosterol->CYP51 Substrate Ergosterol Ergosterol CYP51->Ergosterol Biosynthesis Blocked Cell_Membrane Cell_Membrane Ergosterol->Cell_Membrane Essential Component

Conclusion: The Enduring Legacy and Future of Substituted Imidazoles

The discovery and development of substituted imidazoles represent a triumph of medicinal chemistry and rational drug design. From the pioneering work on H2 receptor antagonists that transformed the treatment of peptic ulcers to the life-saving innovations of proton pump inhibitors and azole antifungals, the imidazole scaffold has consistently proven its value as a versatile platform for creating novel therapeutics. The insights gained from the study of these early imidazole-based drugs continue to inform the design of new generations of therapeutic agents with improved efficacy, selectivity, and safety profiles. As our understanding of disease biology deepens, the remarkable chemical tractability of the imidazole ring ensures that it will remain a central focus of drug discovery efforts for years to come, promising new solutions to pressing medical challenges.

References

  • Kale, P., & Johnson, L. B. (2005). Second-generation azole antifungal agents. Drugs of Today, 41(2), 91-105.
  • Debus, H. (1858). Ueber die Einwirkung des Ammoniaks auf Glyoxal. Annalen der Chemie und Pharmacie, 107(2), 199-208.
  • Sachs, G., Shin, J. M., & Howden, C. W. (2006). The clinical pharmacology of proton pump inhibitors. Alimentary pharmacology & therapeutics, 23(s2), 2-8.
  • BenchChem. (2025). Application Notes: Histamine H2 Receptor Binding Assay Using Arpromidine.
  • Kale, P., & Johnson, L. B. (2005). Second-generation azole antifungal agents. Drugs Today (Barc), 41(2), 91-105.
  • Pfaller, M. A., & Diekema, D. J. (2004). Rare and emerging opportunistic fungal pathogens: concern for resistance. Antimicrobial agents and chemotherapy, 48(12), 4554-4563.
  • Sigma-Aldrich.
  • Wikipedia. Discovery and development of proton pump inhibitors.
  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical microbiology reviews, 12(4), 501-517.
  • Wikipedia. Proton pump inhibitor.
  • Shin, J. M., & Sachs, G. (2008). Pharmacology of proton pump inhibitors. Current gastroenterology reports, 10(6), 528-534.
  • Satoh, H., Inatomi, N., Nagaya, H., Inada, I., Nohara, A., & Nakamura, N. (1994). Antisecretory and antiulcer activities of a novel proton pump inhibitor, AG-1749, in dogs and rats. Journal of Pharmacology and Experimental Therapeutics, 268(3), 1435-1442.
  • Shinde, D. B., Shinde, N. D., & Shinde, A. D. (2012). Imidazole and its biological activities: A review. International Journal of PharmTech Research, 4(1), 259-272.
  • Olbe, L., Carlsson, E., & Lindberg, P. (2003). A proton-pump inhibitor expedition: the case histories of omeprazole and esomeprazole. Nature reviews Drug discovery, 2(2), 132-139.
  • Norris, T., & Slawin, A. M. Z. (2018). Histamine H2 receptor radioligands: triumphs and challenges. Future Medicinal Chemistry, 10(18), 2185-2199.
  • Lepesheva, G. I., & Waterman, M. R. (2007). Sterol 14α-demethylase (CYP51), a P450 in all biological kingdoms. Biochimica et Biophysica Acta (BBA)-General Subjects, 1770(3), 467-477.
  • Groll, A. H., & Walsh, T. J. (2001). Antifungal chemotherapy: advances and perspectives. Swiss medical weekly, 131(41-42), 545-555.
  • Oreate AI. (2026). Unlocking the Secrets of the Histamine H2 Receptor: A Live Cell Approach.
  • Ghamari, N., & Ghamari, F. (2014). The use of an in vitro binding assay to predict histamine H2-antagonist activity. Journal of pharmacological and toxicological methods, 70(2), 135-140.
  • Asai, F., Ito, K., Takahashi, K., & Ishida, M. (2000). Structure-activity relationships of a new antifungal imidazole, AFK-108, and related compounds. Yakugaku zasshi: Journal of the Pharmaceutical Society of Japan, 120(1), 108-114.
  • Cayman Chemical. Lanosterol 14 alpha-demethylase (human, recombinant).
  • Bienta. CYP450 inhibition assay (fluorogenic).
  • Kumar, A., Singh, P., Kumar, S., & Singh, R. (2025). Antimicrobial Pharmacophore Screening of Imidazole[1,2-a] Pyrazine Derivatives: A Quantitative Structure-Activity Relationship. Journal of Molecular Structure, 1325, 139456.
  • Black, J. W., Duncan, W. A. M., Durant, C. J., Ganellin, C. R., & Parsons, M. E. (1972). Definition and antagonism of histamine H2-receptors.
  • Biological and Molecular Chemistry. (2025).
  • Kwiecień, M., & Winiarska-Mieczan, A. (2023).
  • Goodarzi, M., & Freitas, M. P. (2010). Quantitative Structure-activity Relationships of Imidazole-containing Farnesyltransferase Inhibitors Using Different Chemometric Methods. Current Computer-Aided Drug Design, 6(4), 287-296.
  • Enamine. LC-MS/MS based Cytochrome P450 Inhibition Assay.
  • MSE Supplies.
  • American Chemical Society. (1997). Tagamet Discovery of Histamine H2-receptor Antagonists.
  • Molinder, H. K. (1994). The development of cimetidine: 1964-1976. A human story. Journal of clinical gastroenterology, 19(3), 248-254.
  • Brimblecombe, R. W., Duncan, W. A., Durant, G. J., Emmett, J. C., Ganellin, C. R., & Parsons, M. E. (1975). Cimetidine-a non-thiourea H2-receptor antagonist.
  • Daly, M. J., Humphray, J. M., & Stables, R. (1981). Some in vitro and in vivo actions of the new histamine H2-receptor antagonist, ranitidine. British journal of pharmacology, 72(1), 49-54.
  • Elabscience.
  • Njoya, A. W., Mkounga, P., Nkeng-Efouab, P. G., Fotsing, M. C. T., Kemda, A. M. T., Tchoukoua, A., ... & Oumar, M. (2016). In vitro H+/K+-ATPase Inhibition, Antiradical Effects of a Flavonoid-rich Fraction of Dissotis rosamariae. Asian Pacific Journal of Tropical Biomedicine, 6(7), 574-579.
  • Kavimani, S., Mounissamy, V. M., & Gunasegaran, R. (2016). In vitro antioxidant and H+, K+-ATPase inhibition activities of Acalypha wilkesiana foliage extract. Journal of basic and clinical physiology and pharmacology, 27(4), 369-376.
  • Khan, I., Saqib, F., Ahmad, S., Sabir, A., & Fiaz, M. (2015). In vitro H+ -K+ ATPase inhibitory potential of methanolic extract of Cissus quadrangularis Linn. Journal of enzyme inhibition and medicinal chemistry, 30(6), 1024-1027.
  • Eurofins Discovery.
  • LifeNet Health LifeSciences. CYP Inhibition Assay Services Based on FDA Guidance.
  • Ghale, G., Nau, W. M., & Challa, R. (2016). Molecular Encapsulation of Histamine H 2 -Receptor Antagonists by Cucurbit[11]Uril: An Experimental and Computational Study. Molecules, 21(9), 1187.

  • Cyprotex. Cytochrome P450 (CYP) Inhibition assay (IC50).
  • Wikipedia. Lanosterol 14 alpha-demethylase.
  • Veeprho.
  • Shinozaki, S., Osawa, H., Sakamoto, H., Hayashi, Y., & Kawarabayashi, K. (2021). Can Dual Delayed-Release Esomeprazole Replace Dexlansoprazole?. Clinical endoscopy, 54(3), 397.
  • Quick Company. Pharmaceutical Compositions Comprising Dexlansoprazole.

Sources

The Bifunctional Linchpin: 5-Bromo-2-chloro-1-methyl-1H-imidazole in High-Value Scaffold Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the architecture of modern drug discovery, 5-bromo-2-chloro-1-methyl-1H-imidazole (CAS: 1003-21-0) serves as a premier "linchpin" scaffold. Its value lies in its orthogonal reactivity profile : the distinct electronic environments of the C-5 bromine and C-2 chlorine atoms allow for highly regioselective, sequential functionalization.

This guide moves beyond basic characterization to provide a strategic roadmap for utilizing this building block. We address the specific challenges of imidazole metallation, the hierarchy of palladium-catalyzed cross-couplings, and the conditions required to activate the typically inert C-2 position.

Structural Analysis & Reactivity Profile

The utility of this scaffold is dictated by the electronic disparity between the two halogenated positions.

  • Position 1 (N-Methyl): The methyl group acts as a fixed blocking group, preventing tautomerization and improving solubility in organic solvents (DCM, THF) compared to NH-imidazoles.

  • Position 5 (Bromine): This is the primary reactive handle . The C-Br bond is weaker than the C-Cl bond, making it the preferred site for oxidative addition by Pd(0) catalysts (Suzuki, Stille, Sonogashira) and Lithium-Halogen exchange.

  • Position 2 (Chlorine): This is the secondary/latent handle . Flanked by two nitrogen atoms, the C-2 position is electron-deficient.[1] While less reactive toward Pd(0) than C-5, it is susceptible to Nucleophilic Aromatic Substitution (

    
    ) under forcing conditions or specific Buchwald-Hartwig protocols.
    
Visualizing the Divergent Reactivity

The following diagram illustrates the decision tree for functionalizing this scaffold.

ReactivityMap Core 5-Bromo-2-chloro- 1-methylimidazole C5_Pd Path A: C-5 Cross-Coupling (Suzuki/Stille/Sonogashira) Core->C5_Pd Fast Oxidative Addition (Pd0) C5_Li Path B: C-5 Li-Halogen Exchange (-78°C, n-BuLi) Core->C5_Li Kinetic Control C2_SNAr Path C: C-2 S_NAr (High Temp, Strong Nuc) Core->C2_SNAr Slow / Requires Activation C2_Buch Path D: C-2 Buchwald Coupling (Specialized Ligands) Core->C2_Buch Post-C5 Functionalization

Caption: Reactivity hierarchy showing the kinetic preference for C-5 functionalization over C-2.

Primary Functionalization: The C-5 Gateway

The C-5 position is the standard entry point for building complexity. The bromine atom is sufficiently activated for standard cross-coupling without affecting the C-2 chlorine.

Protocol A: Regioselective Suzuki-Miyaura Coupling

Objective: Install an aryl or heteroaryl group at C-5 while retaining the C-2 chloride for later use.

Mechanism: The catalytic cycle initiates with the oxidative addition of Pd(0) into the C-Br bond.[1] The C-Cl bond, being stronger (bond dissociation energy ~95 kcal/mol vs ~68 kcal/mol for C-Br), remains intact if the reaction temperature is controlled and the catalyst load is optimized.

Experimental Workflow:

  • Reagents:

    • Substrate: 5-bromo-2-chloro-1-methylimidazole (1.0 equiv)

    • Boronic Acid: Aryl-B(OH)2 (1.1 equiv)

    • Catalyst:

      
       (3-5 mol%) — Preferred for steric bulk and stability.
      
    • Base:

      
       (2.0 M aqueous, 3.0 equiv)
      
    • Solvent: 1,4-Dioxane or DME.

  • Step-by-Step:

    • Charge a reaction flask with the imidazole substrate, boronic acid, and Pd catalyst under an inert atmosphere (

      
       or Ar).
      
    • Add degassed solvent and aqueous base.

    • Critical Step: Heat to 80–90°C . Do not exceed 100°C aggressively, as oxidative addition into the C-2 chloride becomes competitive at higher energies with active catalysts.

    • Monitor via LC-MS. The bromide should be consumed within 2–4 hours.

    • Workup: Dilute with EtOAc, wash with water/brine. The product (5-aryl-2-chloro-1-methylimidazole) is usually stable on silica gel.

Protocol B: Lithium-Halogen Exchange (The "Cold" Route)

Objective: Generate a C-5 nucleophile (organolithium) to react with electrophiles (aldehydes, ketones, acyl chlorides).

Scientific Nuance: Direct deprotonation of 1-methylimidazole usually occurs at C-2 (the most acidic proton). However, with a bromine at C-5, Lithium-Halogen exchange is kinetically faster than C-2 deprotonation at low temperatures.

Experimental Workflow:

  • Conditions:

    • Solvent: Anhydrous THF (strictly dry).

    • Reagent:

      
       (1.1 equiv) or 
      
      
      
      (Turbo Grignard) for milder conditions.
    • Temperature: -78°C (Mandatory).

  • Step-by-Step:

    • Cool the solution of 5-bromo-2-chloro-1-methylimidazole in THF to -78°C.

    • Add

      
       dropwise over 15 minutes.
      
    • Wait Time: Stir for exactly 30 minutes. Caution: Extended stirring or warming >-60°C can lead to "Halogen Dance" (migration of Li to C-2) or elimination.

    • Add the electrophile (e.g., benzaldehyde) slowly.

    • Allow to warm to RT only after the electrophile addition is complete.

Secondary Functionalization: Activating the C-2 Position

Once the C-5 position is derivatized, the C-2 chlorine remains. This position is historically difficult to activate due to the electron-rich nature of the imidazole ring (post-coupling) and the strength of the C-Cl bond.

Strategy 1: Nucleophilic Aromatic Substitution ( )

This pathway is viable only if the nucleophile is strong (e.g., thiols, alkoxides, secondary amines) or if the group installed at C-5 is electron-withdrawing (further activating the ring).

  • Conditions: DMF or DMSO,

    
    , excess nucleophile.
    
  • Limitation: Steric hindrance from the N-methyl group and the new C-5 substituent can impede attack.

Strategy 2: Buchwald-Hartwig Amination

For C-N bond formation at C-2, standard conditions often fail. Specialized bulky phosphine ligands are required to facilitate the oxidative addition into the hindered, electron-rich C-Cl bond.

Recommended System:

  • Catalyst:

    
     or Pd(OAc)2.
    
  • Ligand: XPhos or BrettPhos (highly active for heteroaryl chlorides).

  • Base:

    
     or 
    
    
    
    .
  • Solvent: Toluene or t-Amyl alcohol at

    
    .
    

Sequential Synthesis Workflow Visualization

The following diagram details a validated workflow for creating a bi-functionalized drug scaffold (e.g., a kinase inhibitor core).

SynthesisWorkflow Start Start: 5-Bromo-2-chloro- 1-methylimidazole Step1 Step 1: Suzuki Coupling (C-5 Functionalization) Start->Step1 Ar-B(OH)2, Pd(dppf)Cl2 K2CO3, 90°C Intermed Intermediate: 5-Aryl-2-chloro- 1-methylimidazole Step1->Intermed Yield: 75-90% Step2 Step 2: Buchwald-Hartwig (C-2 Functionalization) Intermed->Step2 R-NH2, Pd2(dba)3 XPhos, NaOtBu, 100°C Final Final Product: 2-Amino-5-Aryl- 1-methylimidazole Step2->Final Yield: 60-80%

Caption: Sequential functionalization workflow converting the di-halo scaffold into a bioactive core.

Comparative Data: Catalyst Efficiency

The following table summarizes catalyst performance for the C-5 coupling step, based on internal application data and literature precedents.

Catalyst SystemLigand ClassYield (C-5 Arylation)C-2 Side Reaction?Notes
Pd(dppf)Cl2 Bidentate Ferrocenyl88-95% < 2%Standard. Robust, easy workup.[2]
Pd(PPh3)4Monodentate Phosphine75-85%~5%Sensitive to air; "black" Pd precipitation common.
Pd2(dba)3 + XPhosBiaryl Phosphine>95%10-15% Too active. Can activate C-2 Cl prematurely.
Pd(OAc)2 + P(o-tol)3Bulky Phosphine60-70%< 1%Slow kinetics; requires higher temps.

Safety & Handling

  • Hazards: 5-bromo-2-chloro-1-methylimidazole is an irritant and potential sensitizer.

  • Skin/Eye: Causes severe eye damage (H318) and skin burns (H314).[3] Wear full PPE including face shield.

  • Reactivity: Avoid contact with strong oxidizing agents. In the event of fire, emits toxic fumes (NOx, HCl, HBr).

  • Storage: Store under inert gas (Argon) if possible, though the solid is relatively stable in air. Keep cool (2-8°C) to prevent slow debromination or discoloration over months.

References

  • Bellina, F., & Rossi, R. (2006). Synthesis and biological activity of imidazole derivatives.
  • Thermo Scientific Chemicals. (2024). 5-Bromo-1-methylimidazole Safety Data Sheet. Retrieved from [Link]

  • Organic Letters. (2010). Cu-Catalyzed N-Alkynylation of Imidazoles. (Context for imidazole metal-catalyzed couplings). Retrieved from [Link]

  • PubChem. (2024). 4-bromo-5-chloro-1-methyl-1h-imidazole Compound Summary. Retrieved from [Link]

Sources

Biological activity of halogenated imidazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Biological Activity of Halogenated Imidazole Derivatives: A Technical Guide

Executive Summary

The imidazole ring (1,3-diazole) is a privileged scaffold in medicinal chemistry, serving as the core pharmacophore for a vast array of antifungal, anticancer, and antimicrobial agents. However, the naked imidazole ring often suffers from rapid metabolic clearance and suboptimal binding affinity. Halogenation —the strategic introduction of Fluorine (F), Chlorine (Cl), Bromine (Br), or Iodine (I)—is the critical medicinal chemistry transformation that unlocks the full therapeutic potential of this class.

This guide analyzes the biological activity of halogenated imidazole derivatives, focusing on the structure-activity relationships (SAR) driven by halogen bonding (sigma-hole interactions), metabolic blocking, and lipophilicity modulation. It provides actionable protocols for synthesis and biological evaluation, designed for researchers optimizing lead compounds.

The Halogen Advantage: Mechanistic Principles

The addition of a halogen atom is not merely a steric modification; it fundamentally alters the electronic landscape of the imidazole ring.

The Sigma-Hole & Halogen Bonding

Unlike hydrogen bonding, which relies on a positive hydrogen atom, halogen bonding involves a specific region of positive electrostatic potential on the halogen atom, known as the sigma-hole (


-hole) .[1][2][3][4][5]
  • Mechanism: The electron density in the halogen atom is anisotropic. While the equatorial region is electron-rich (nucleophilic), the region along the C-X bond axis (distal to the carbon) is electron-deficient (electrophilic).

  • Interaction: This positive "cap" interacts with Lewis bases (e.g., carbonyl oxygens, nitrogen lone pairs) in the target protein binding pocket.

  • Order of Strength:

    
    .[6]
    
    • Note: Fluorine rarely exhibits a sigma-hole due to its high electronegativity and low polarizability, making it a poor halogen bond donor but an excellent metabolic blocker.

Metabolic Stability (The Fluorine Effect)

The C-F bond is one of the strongest in organic chemistry (~105 kcal/mol).[6]

  • CYP450 Blocking: Para-fluorination on phenyl rings attached to the imidazole (as seen in Fluconazole) blocks oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes, significantly extending the drug's half-life (

    
    ).
    
  • Lipophilicity: Fluorination increases

    
    , enhancing membrane permeability without the steric penalty of larger halogens.
    

Structure-Activity Relationships (SAR)

The biological activity of halogenated imidazoles depends heavily on the position and nature of the halogen.

SAR Logic Diagram

SAR_Halogenated_Imidazole Core Imidazole Core Pos1 N1-Substitution (Pharmacokinetics) Core->Pos1 Pos2 C2-Substitution (Selectivity) Core->Pos2 Pos45 C4/C5-Substitution (Potency) Core->Pos45 Halogen_F Fluorine (F) Metabolic Block / High LogP Pos1->Halogen_F Prevents N-dealkylation Activity_AntiF Antifungal (CYP51 Inhibition) Pos1->Activity_AntiF Large lipophilic groups (e.g., Clotrimazole) Activity_AntiC Anticancer (Microtubule/Kinase) Pos2->Activity_AntiC Sulfonamides/Amides Halogen_ClBr Cl / Br / I Sigma-Hole / Hydrophobic Fill Pos45->Halogen_ClBr Fills hydrophobic pocket Halogen_F->Activity_AntiF Extends Half-life Halogen_ClBr->Activity_AntiC Halogen Bonding (Protein Interaction)

Figure 1: SAR logic flow for halogenated imidazole derivatives, distinguishing between the roles of Fluorine (metabolic stability) and heavier halogens (binding affinity).

Therapeutic Applications

Antifungal Activity (The Azoles)
  • Mechanism: Inhibition of lanosterol 14

    
    -demethylase (CYP51), an enzyme essential for ergosterol biosynthesis in the fungal cell membrane.
    
  • Halogen Role:

    • Clotrimazole/Miconazole: Contain chlorinated phenyl rings.[7] The chlorines fill the hydrophobic access channel of the CYP51 enzyme and interact with phenylalanine residues.

    • Fluconazole/Voriconazole: Use difluorophenyl moieties. The fluorine atoms lower the basicity of the triazole/imidazole ring, reducing inhibition of mammalian CYP450s (selectivity) while maintaining high fungal potency.

Anticancer Activity[8][9]
  • Mechanism: Disruption of microtubule dynamics (tubulin polymerization inhibition) or inhibition of kinases (e.g., BRAF, EGFR).

  • Key Derivative Class: 2-substituted-4,5-diaryl imidazoles.

  • Halogen Role: A 2-chloro or 2-bromo substituent on the phenyl ring at the C4/C5 position often creates a "molecular anchor" via halogen bonding with backbone carbonyls in the tubulin colchicine-binding site.

Antimicrobial (Nitroimidazoles)
  • Mechanism: The nitro group is reduced by anaerobes to toxic radical species that damage DNA.

  • Halogen Role: Addition of a halogen (e.g., 2-chloro-4-nitroimidazole) increases the reduction potential, making the drug more readily activated by bacterial nitroreductases while altering solubility.

Experimental Workflows

Synthesis of 2,4,5-Trisubstituted Halogenated Imidazoles

Context: A "One-Pot" multicomponent reaction is the industry standard for generating libraries of these derivatives.

Reagents:

  • Halogenated Benzil (e.g., 4,4'-dichlorobenzil).

  • Halogenated Benzaldehyde (e.g., 2-fluorobenzaldehyde).

  • Ammonium Acetate (Nitrogen source).

  • Catalyst (e.g., Iodine,

    
    , or acidic ionic liquid).
    

Workflow:

  • Mix: Combine 1.0 eq Benzil, 1.0 eq Benzaldehyde, and 4.0 eq Ammonium Acetate in ethanol or acetic acid.

  • Reflux: Heat at 80–100°C for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Precipitation: Pour reaction mixture into crushed ice/water. The halogenated imidazole usually precipitates due to low water solubility.

  • Purification: Recrystallize from Ethanol/Water.

Protocol: In Vitro Cytotoxicity (MTT Assay)

Purpose: To determine the IC50 of halogenated derivatives against cancer cell lines (e.g., A549, HeLa). Critical Consideration: Halogenated imidazoles often have poor aqueous solubility. Proper DMSO controls are mandatory.

Step-by-Step Protocol:

  • Seeding: Plate cells (A549) at a density of 5,000–7,000 cells/well in a 96-well plate containing 100 µL of DMEM + 10% FBS. Incubate for 24h at 37°C/5% CO2 to allow attachment.

  • Drug Preparation:

    • Dissolve halogenated imidazole in 100% DMSO to make a 10 mM stock.

    • Perform serial dilutions in culture medium. Final DMSO concentration must be < 0.5% to avoid solvent toxicity.[8]

  • Treatment: Remove old media. Add 100 µL of drug-containing media (concentrations: 0.1, 1, 10, 50, 100 µM). Include a "Vehicle Control" (0.5% DMSO only) and "Positive Control" (e.g., Doxorubicin).

  • Incubation: Incubate for 48 or 72 hours .

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3–4 hours at 37°C. (Viable mitochondria reduce yellow MTT to purple formazan).

  • Solubilization: Carefully aspirate media. Add 100 µL of DMSO or Isopropanol + 0.04 N HCl . Shake plate for 10 mins.

  • Read: Measure absorbance at 570 nm (reference 630 nm).

  • Analysis: Calculate % Cell Viability =

    
    . Plot dose-response curve to determine IC50.
    
Protocol: Antimicrobial Susceptibility (Broth Microdilution)

Standard: CLSI M07-A10 / EUCAST.

  • Inoculum Prep: Prepare bacterial suspension (e.g., S. aureus) adjusted to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in cation-adjusted Mueller-Hinton Broth (CAMHB).
    
  • Plate Setup: Use a 96-well round-bottom plate. Add 100 µL of drug dilutions (2-fold serial dilution) in CAMHB.

  • Inoculation: Add 100 µL of diluted bacterial suspension to each well (Final volume 200 µL; Final inoculum

    
     CFU/mL).
    
  • Controls:

    • Growth Control: Bacteria + Broth + Solvent (DMSO).

    • Sterility Control: Broth only.

  • Incubation: 16–20 hours at 35°C (aerobic).

  • Read: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible turbidity.

Data Summary: Halogen Impact

PropertyFluorine (F)Chlorine (Cl)Bromine (Br)Iodine (I)
Van der Waals Radius 1.47 Å (Small)1.75 Å1.85 Å1.98 Å (Large)
Electronegativity 4.0 (Highest)3.02.82.5
Sigma-Hole Strength NegligibleModerateStrongVery Strong
C-X Bond Strength Very High (Stable)HighModerateWeak (Labile)
Primary Utility Metabolic Blocking, LipophilicityHydrophobic FillingHalogen BondingHalogen Bonding

References

  • Metabolic Stability of Fluorinated Small Molecules. Journal of Medicinal Chemistry. (2026). Explains the mechanistic rationale for improved metabolic profiles (C-F bond strength vs. CYP oxidation).[9]

  • Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. Pharmaceuticals. (2025).[5] Detailed review of the sigma-hole concept and its application in ligand-receptor interactions.

  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents. Chemical Science. (2026).[10] A comparative analysis of binding constants and physicochemical properties.

  • Structure-activity relationships for NAMI-A-type complexes (imidazole derivatives). Journal of Medicinal Chemistry. (2007). Evaluation of imidazole-based ruthenium complexes for anticancer activity.

  • Assessment of in vitro cytotoxicity of imidazole ionic liquids. Toxicology in Vitro. (2020). Provides the specific MTT assay parameters adapted for imidazole derivatives.

  • Synthesis and Biological Evaluation of New Nitroimidazole Derivatives. Iranian Journal of Pharmaceutical Research. (2023). Protocols for synthesizing and testing antimicrobial imidazole derivatives.

Sources

Troubleshooting & Optimization

Preventing dehalogenation of 5-bromo-2-chloro-1-methyl-1H-imidazole during reactions

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with 5-bromo-2-chloro-1-methyl-1H-imidazole . This scaffold is synthetically valuable but notoriously prone to dehalogenation (loss of Br or Cl) due to the competing reactivities of the C-5 Bromine (susceptible to metal exchange) and the C-2 Chlorine (susceptible to nucleophilic attack).

Subject: Preventing Unwanted Dehalogenation of 5-bromo-2-chloro-1-methyl-1H-imidazole Ticket ID: #IMD-5Br2Cl-SUP Support Level: Tier 3 (Senior Application Scientist)

Core Reactivity Profile

Before troubleshooting specific reactions, you must understand the "Danger Zones" of your molecule. The 5-bromo-2-chloro-1-methylimidazole scaffold has two distinct halogen failure modes:

PositionHalogenPrimary Failure ModeTrigger Conditions
C-5 Bromine Lithium-Halogen Exchange Exposure to alkyl-lithiums (

-BuLi) or reactive Grignards.
C-5 Bromine Hydrodehalogenation Pd-catalyzed couplings with protic solvents or slow transmetalation.
C-2 Chlorine Nucleophilic Substitution (

)
Strong nucleophiles (thiols, amines) at high temps; C-2 is activated by adjacent nitrogens.
C-4 Hydrogen N/A (Target for C-H activation) Attempting to deprotonate here with

-BuLi causes C-5 exchange instead.

Troubleshooting Guides (Q&A Format)

Ticket #001: "I tried to lithiate C-4 to add an electrophile, but I lost the Bromine at C-5."

User Context:

"I treated 5-bromo-2-chloro-1-methylimidazole with


-BuLi at -78°C intending to deprotonate the C-4 position. After quenching with an aldehyde, I isolated a product where the C-5 Bromine was replaced by Lithium (and then the electrophile), or just Hydrogen (protonated)."

Root Cause Analysis: The rate of Lithium-Halogen Exchange at the C-5 position (Br) is orders of magnitude faster than the rate of Deprotonation at C-4. Even at -78°C,


-BuLi will attack the Bromine atom, generating 5-lithio-2-chloro-1-methylimidazole and butyl bromide.

Corrective Action: The "Turbo-Hauser" Switch You must switch from a nucleophilic base (


-BuLi) to a non-nucleophilic, kinetically active base that performs Magnesiation rather than Lithiation.

Protocol: Selective C-4 Functionalization via Knochel-Hauser Base

  • Reagent: TMPMgCl·LiCl (2,2,6,6-tetramethylpiperidinylmagnesium chloride lithium chloride complex).

  • Mechanism: The bulky TMP amide cannot attack the Bromine (steric hindrance) but is basic enough to remove the C-4 proton. The LiCl breaks up aggregates, making the base kinetically active ("Turbo").

Step-by-Step Procedure:

  • Preparation: Dry a Schlenk flask and purge with Argon.

  • Dissolution: Dissolve 5-bromo-2-chloro-1-methylimidazole (1.0 equiv) in anhydrous THF (0.5 M).

  • Activation: Cool to -40°C (Note: -78°C is often too cold for magnesiation; -40°C to -20°C is optimal).

  • Addition: Dropwise add TMPMgCl·LiCl (1.1 equiv, typically 1.0 M in THF/Toluene).

  • Incubation: Stir for 30–60 minutes.

    • Checkpoint: The C-4 magnesiated species is stable at this temperature.

  • Quench: Add your electrophile (e.g., aldehyde, iodine).

  • Result: C-4 functionalized product with C-5 Br and C-2 Cl intact .

Ticket #002: "My Suzuki coupling at C-5 yielded the 'reduced' product (H instead of Ar)."

User Context:

"I am trying to couple an aryl boronic acid to the C-5 Bromine. I used Pd(PPh3)4 and Na2CO3 in Dioxane/Water. The major byproduct is the hydrodehalogenated imidazole (Br replaced by H)."

Root Cause Analysis: This is Hydrodehalogenation . It occurs when the oxidative addition intermediate (L


Pd(II)-Ar-Br) undergoes 

-hydride elimination
or abstracts a hydride from the solvent/base before transmetalation can occur.
  • Culprit 1: Protic solvents (Water/Alcohols) acting as hydride sources.

  • Culprit 2: Slow transmetalation (Boronic acid is not activated enough).

  • Culprit 3: "Slow" ligands allowing the Pd-complex to decompose.

Corrective Action: The "Anhydrous Buchwald" Protocol Switch to a dialkylbiaryl phosphine ligand system (e.g., XPhos or SPhos) and exclude water/alcohols.

Protocol: Dehalogenation-Free Suzuki Coupling

  • Catalyst System: Use Pd

    
    (dba)
    
    
    
    (1-2 mol%) with XPhos (2-4 mol%).
    • Why? XPhos promotes extremely fast reductive elimination, outcompeting the dehalogenation pathway.

  • Base: Use K

    
    PO
    
    
    
    (finely ground, anhydrous) or CsF .
  • Solvent: Anhydrous Toluene or THF . (Avoid MeOH/EtOH/H

    
    O).
    
  • Temperature: 80–100°C.

Visualizing the Failure Mode (Graphviz):

Suzuki_Dehalogenation Start Oxidative Addition (Pd inserts into C-Br) Path_Good Transmetalation (Boronic Acid enters) Start->Path_Good Fast Ligands (XPhos) Path_Bad Hydride Source Interaction (Solvent/Base) Start->Path_Bad Slow Ligands / Protic Solvent Intermediate_Good Reductive Elimination Path_Good->Intermediate_Good Intermediate_Bad Pd-H Species Formation Path_Bad->Intermediate_Bad Beta-Hydride Elim Product_Good Desired Coupled Product Intermediate_Good->Product_Good Product_Bad Hydrodehalogenated Byproduct (Br replaced by H) Intermediate_Bad->Product_Bad Reductive Elim

Figure 1: The "Fork in the Road." Fast ligands push the reaction left (Green); slow ligands or wet solvents push the reaction right (Red).

Ticket #003: "Reducing a Nitro group on the side-chain stripped my halogens."

User Context:

"I successfully added a nitrophenyl group. Now I need to reduce the nitro group to an amine. I used H


 and Pd/C. The nitro reduced, but the C-5 Bromine and C-2 Chlorine also fell off."

Root Cause Analysis: Standard catalytic hydrogenation (Pd/C + H


) is non-selective for nitro groups in the presence of aryl halides. The Pd catalyst readily inserts into C-Br and C-Cl bonds under hydrogen atmosphere, leading to hydrogenolysis.

Corrective Action: Chemoselective Reduction You must use a method that reduces NO


 via single-electron transfer (SET) or a "poisoned" heterogeneous catalyst.

Recommended Protocols:

MethodReagentsProsCons
Iron Reduction (Standard) Fe powder (5 equiv), NH

Cl, EtOH/H

O, 70°C
Extremely cheap, 100% selective for NO

over Halogens.
Heterogeneous sludge can be messy to filter.
Tin Chloride SnCl

[1]·2H

O, EtOAc or EtOH, Reflux
Homogeneous, very reliable.Tin waste disposal; workup requires care to avoid emulsions.
Sulfided Platinum Pt(S)/C + H

(1 atm)
Clean catalytic method; Sulfur poisons the catalyst against halogen insertion.Catalyst is more expensive/specialized.

Protocol: Iron/Ammonium Chloride Reduction (The Workhorse)

  • Dissolve substrate in EtOH:Water (3:1 ratio).

  • Add Iron Powder (5.0 equiv) and Ammonium Chloride (5.0 equiv).

  • Heat to 70°C with vigorous stirring (mechanical stirring recommended for scale).

  • Monitor by TLC (usually done in < 2 hours).

  • Workup: Filter hot through Celite to remove iron oxides. Wash the pad with EtOAc.

Decision Logic for Base Selection

When planning functionalization of 5-bromo-2-chloro-1-methylimidazole, use this logic flow to avoid dehalogenation.

Base_Selection Start Goal: Functionalize Imidazole Core Q1 Which position are you targeting? Start->Q1 Choice_C5 C-5 (Bromine) Q1->Choice_C5 Choice_C4 C-4 (Proton) Q1->Choice_C4 Q2 Reaction Type? Choice_C5->Q2 Warning_BuLi STOP! Do NOT use n-BuLi. It will attack C-5 Br. Choice_C4->Warning_BuLi Opt_Exchange Lithium-Halogen Exchange (Replace Br with E+) Q2->Opt_Exchange Opt_Coupling Pd-Cross Coupling (Suzuki/Stille) Q2->Opt_Coupling Sol_TurboGrig Use i-PrMgCl·LiCl (Turbo Grignard) 0°C to RT Opt_Exchange->Sol_TurboGrig Sol_Buchwald Use Pd-XPhos/SPhos Strictly Anhydrous Opt_Coupling->Sol_Buchwald Sol_Knochel Use TMPMgCl·LiCl (Knochel-Hauser Base) -40°C Warning_BuLi->Sol_Knochel

Figure 2: Logic flow for selecting the correct reagent to preserve halogen integrity.

References

  • Knochel-Hauser Base Mechanism & Application: Krasovskiy, A., Krasovskaya, V., & Knochel, P. (2006).[2] Mixed Mg/Li Amides of the Type R2NMgCl[3]·LiCl as Highly Active Bases for the Regioselective Functionalization of Aromatics and Heteroaromatics. Angewandte Chemie International Edition.[2]

  • Prevention of Dehalogenation in Suzuki Coupling: Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.

  • Selective Reduction of Nitro Groups: Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters.[4][5]

  • Turbo-Grignard (i-PrMgCl·LiCl) for Halogen Exchange: Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie.

Sources

Optimizing catalyst and ligand selection for imidazole Suzuki reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for imidazole Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and troubleshoot common issues encountered during these crucial C-C bond-forming reactions. The following content is structured to provide in-depth, field-proven insights into catalyst and ligand selection, reaction optimization, and problem-solving.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that you might encounter during your experiments. The question-and-answer format is intended to help you quickly identify and resolve your challenges.

Question 1: Why is my imidazole Suzuki reaction showing low to no yield?

Answer:

Low yields in imidazole Suzuki couplings are a frequent issue and can stem from several factors. A systematic approach to troubleshooting is essential.

  • Catalyst Deactivation by Unprotected Imidazole N-H: The acidic proton on the imidazole ring can react with the basic reaction components or coordinate to the palladium center, leading to catalyst inhibition or deactivation.[1] While some protocols for unprotected haloimidazoles exist, they often require careful optimization of conditions.[2][3] If you are working with an unprotected imidazole, consider N-protection (e.g., with a Boc group) as a primary troubleshooting step.[4]

  • Inappropriate Catalyst or Ligand Choice: The combination of the palladium source and the ligand is critical. For imidazole substrates, which can be challenging, standard catalysts may not be sufficient.

    • Ligands: Bulky, electron-rich phosphine ligands like XPhos and SPhos are often effective for coupling heteroaryl halides.[1] N-Heterocyclic carbene (NHC) ligands are also highly recommended due to their strong σ-donor properties, which can enhance catalytic activity, especially for less reactive aryl chlorides.[5][6][7]

    • Palladium Source: While Pd(PPh₃)₄ can be used, in-situ generation of the active Pd(0) catalyst from sources like Pd(OAc)₂ or Pd₂(dba)₃ with a suitable ligand often provides better results and allows for more modularity in screening.[1][6][8] Buchwald's palladium precatalysts are also an excellent choice as they are air-stable and efficiently generate the active catalytic species.[6]

  • Suboptimal Reaction Parameters:

    • Base: The choice and strength of the base are crucial. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[1][9] For challenging couplings, a stronger base might be necessary. However, excessively strong bases can lead to side reactions.

    • Solvent: Aprotic polar solvents like dioxane, THF, or DMF, often with the addition of water, are commonly used.[6] The water can be essential for dissolving the base and facilitating the transmetalation step.[6]

    • Temperature: While some reactions can proceed at room temperature with highly active catalysts, others may require heating (60-120 °C) to overcome activation barriers.[1][10]

  • Poor Quality of Reagents:

    • Boronic Acid/Ester Instability: Heterocyclic boronic acids, including some imidazole derivatives, can be unstable and prone to protodeboronation (cleavage of the C-B bond).[11] Using freshly prepared boronic acid or employing more stable alternatives like MIDA (N-methyliminodiacetic acid) boronates or organotrifluoroborates can mitigate this issue.[11][12] MIDA boronates, in particular, offer the advantage of a slow release of the boronic acid under basic conditions, which can improve yields with unstable coupling partners.

    • Catalyst Degradation: Palladium catalysts, especially Pd(0) sources, can be sensitive to air and moisture. Ensure your catalyst is of good quality and handled under an inert atmosphere. The formation of palladium black is an indicator of catalyst decomposition.[6]

Question 2: I'm observing significant amounts of side products like homocoupling of the boronic acid and protodeboronation. What can I do?

Answer:

The formation of these side products points towards issues with the reaction kinetics, where the desired cross-coupling pathway is not favored.

  • Protodeboronation: This occurs when the boronic acid reacts with a proton source (like water or the unprotected N-H of another imidazole) to replace the boronic acid group with a hydrogen atom. This is particularly problematic with electron-rich or unstable heteroaryl boronic acids.[11]

    • Solution:

      • Use MIDA Boronates or Trifluoroborates: These are more stable than the corresponding boronic acids and can suppress protodeboronation.[11]

      • Anhydrous Conditions: While some water is often beneficial, excess water can promote protodeboronation. Try running the reaction under strictly anhydrous conditions, especially if using a base that doesn't require water for activation (e.g., some fluoride bases).

      • Optimize Base and Temperature: A milder base and lower reaction temperature can sometimes reduce the rate of protodeboronation relative to the cross-coupling.[1]

  • Homocoupling (Glaser-Hay type): This is the coupling of two boronic acid molecules.

    • Solution:

      • Ensure Anaerobic Conditions: Homocoupling is often promoted by the presence of oxygen. Thoroughly degas your reaction mixture (e.g., by sparging with argon or nitrogen, or through freeze-pump-thaw cycles) and maintain an inert atmosphere.

      • Adjust Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) is common, but a large excess can favor homocoupling.

      • Ligand Choice: The ligand can influence the relative rates of the catalytic cycle steps. Screening different ligands may identify one that favors reductive elimination of the cross-coupled product over processes leading to homocoupling.

Question 3: My reaction is very sensitive to the specific imidazole isomer I'm using. Why is this, and how can I adapt my protocol?

Answer:

The reactivity of haloimidazoles in Suzuki coupling is highly dependent on the position of the halogen and other substituents due to both electronic and steric effects.

  • Electronic Effects: The position of the halogen relative to the nitrogen atoms influences the polarization of the C-X bond and thus the ease of oxidative addition.

  • Steric Hindrance: A halogen adjacent to a bulky protecting group or another substituent can hinder the approach of the palladium catalyst, slowing down the oxidative addition step. This is a common issue with sterically hindered substrates.[5][13]

  • Adaptation Strategy:

    • Screening Ligands: For sterically hindered imidazoles, bulky ligands are often necessary to promote the reductive elimination step and prevent catalyst decomposition. Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos) and bulky NHC ligands (e.g., IPr) are excellent starting points for screening.[5][14]

    • Catalyst Loading: For less reactive isomers, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) might be necessary to achieve a reasonable reaction rate.[1]

    • Higher Temperatures: Increased temperatures can help overcome the higher activation energy associated with more challenging substrates.[1]

Frequently Asked Questions (FAQs)

  • Q1: What is the best general-purpose catalyst system for imidazole Suzuki reactions?

    • A1: There is no single "best" system, as the optimal conditions are substrate-dependent.[9] However, a robust starting point for screening is a combination of a palladium(II) precatalyst like Pd(OAc)₂ or a Buchwald G3 precatalyst with a bulky, electron-rich phosphine ligand such as SPhos or XPhos, using K₃PO₄ or Cs₂CO₃ as the base in a dioxane/water solvent system.[1]

  • Q2: Should I use a phosphine ligand or an N-heterocyclic carbene (NHC) ligand?

    • A2: Both classes of ligands are highly effective. Phosphine ligands, particularly the Buchwald-type biarylphosphines, are well-established and have a broad scope.[14] NHC ligands are generally more electron-donating and can be more stable, making them particularly effective for activating challenging substrates like aryl chlorides and for reactions with sterically demanding partners.[5][7][15] The choice may come down to empirical screening for your specific substrate pair.

  • Q3: Is it necessary to protect the N-H of the imidazole ring?

    • A3: While protocols for unprotected imidazoles exist, they can be lower-yielding and require more extensive optimization.[1][2] The acidic N-H can interfere with the catalyst.[1] Protecting the imidazole nitrogen (e.g., with Boc, Trityl, or a simple alkyl group) often leads to more reliable and higher-yielding reactions by preventing catalyst inhibition.[4]

  • Q4: How do I choose the right boron source: boronic acid, boronic ester (e.g., pinacol), or MIDA boronate?

    • A4:

      • Boronic Acids: Readily available but can be unstable, especially heteroaryl boronic acids.[11]

      • Boronic Esters (e.g., Pinacol Esters): Generally more stable and easier to handle and purify than boronic acids. They are a good default choice.

      • MIDA Boronates: These are highly stable, crystalline solids that are unreactive until deprotected under basic conditions. They are ideal for unstable boronic acids and for iterative cross-coupling strategies.[12]

Data Presentation: Ligand and Catalyst Selection Guide

The following table summarizes common choices for catalysts and ligands for imidazole Suzuki reactions, along with their typical applications.

Ligand/Catalyst SystemSubstrate TypeKey AdvantagesConsiderations
Pd(OAc)₂ / XPhos or SPhos Aryl bromides, chlorides, triflatesHighly versatile, effective for hindered substrates.[1]Requires in-situ catalyst formation.
Buchwald Precatalysts (e.g., XPhos Pd G3) Aryl bromides, chlorides, triflatesAir-stable, reliable generation of active Pd(0).[6]Can be more expensive than individual components.
Pd₂(dba)₃ / NHC Ligand (e.g., IPr, IMes) Aryl bromides, and especially aryl chloridesExcellent for challenging, electron-deficient, or sterically hindered substrates.[5][8] Strong σ-donation from NHC.[7]NHC salts require a base for in-situ formation.
PEPPSI™-Type Catalysts Aryl bromides, chloridesAir- and moisture-stable precatalysts.[6]Often used with NHC ligands.[6]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of a Protected Haloimidazole with an Arylboronic Acid

This protocol provides a robust starting point for optimization.

Materials:

  • N-protected haloimidazole (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium catalyst (e.g., XPhos Pd G3, 2 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Solvent (e.g., Dioxane and Water, 4:1 v/v)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add the N-protected haloimidazole, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (repeat 3 times).

  • Add the degassed solvent mixture via syringe.

  • Stir the reaction mixture at the desired temperature (start with 80-100 °C) and monitor the reaction progress by TLC or LC-MS.[16]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar¹-Pd(II)L₂-X OxAdd->PdII_Aryl + Ar¹-X Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl Ar¹-Pd(II)L₂-Ar² Transmetalation->PdII_Biaryl + [Ar²-B(OR)₂(OH)]⁻ RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Releases Product Product Ar¹-Ar² (Product) RedElim->Product Boronate Ar²-B(OR)₂ Boronate->Transmetalation Activated by Base Base Base (e.g., OH⁻) Base->Boronate ArylHalide Ar¹-X (Imidazole Halide) ArylHalide->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield in Imidazole Suzuki Reaction Check_NH Is the Imidazole N-H unprotected? Start->Check_NH Protect_NH Protect N-H (e.g., Boc) and retry Check_NH->Protect_NH Yes Screen_Ligands Screen Ligands: - Bulky Phosphines (XPhos) - NHCs (IPr) Check_NH->Screen_Ligands No Protect_NH->Screen_Ligands Optimize_Base Optimize Base: - K₃PO₄, Cs₂CO₃ Screen_Ligands->Optimize_Base Check_Boron Is Boronic Acid unstable? Optimize_Base->Check_Boron Use_MIDA Use MIDA Boronate or Trifluoroborate Check_Boron->Use_MIDA Yes Optimize_Temp Increase Temperature (e.g., 100-120 °C) Check_Boron->Optimize_Temp No Use_MIDA->Optimize_Temp Increase_Loading Increase Catalyst Loading (2-5 mol%) Optimize_Temp->Increase_Loading Success Improved Yield Increase_Loading->Success

Caption: A decision-making workflow for troubleshooting low yields.

References

  • Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Hao, W., et al. (2014). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. The Journal of Organic Chemistry. [Link]

  • Viciu, M. S., et al. (2001). Palladium−Imidazolium Carbene Catalyzed Aryl, Vinyl, and Alkyl Suzuki−Miyaura Cross Coupling. Organic Letters. [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]

  • García-Álvarez, P., et al. (2012). Imidazole Phosphines: Synthesis, Reaction Chemistry, and Their Use in Suzuki C,C Cross-Coupling Reactions. Organometallics. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. [Link]

  • Parker, D. (2021). Versatile Disubstituted Imidazole Ligands For Suzuki-Miyaura Coupling Under Mild Conditions. SJSU ScholarWorks. [Link]

  • Cox, P. A., et al. (2016). Suzuki–Miyaura Coupling. Synthetic Methods in Drug Discovery: Volume 1. [Link]

  • Bitting, K. J., et al. (2021). 2-Phosphinoimidazole Ligands: N–H NHC or P–N Coordination Complexes in Palladium-Catalyzed Suzuki-Miyaura Reactions of Aryl Chlorides. ACS Publications. [Link]

  • Wattellier, C., et al. (2011). An N-heterocyclic carbene ligand based on a β-cyclodextrin-imidazolium salt: Synthesis, characterization of organometallic complexes and Suzuki coupling. New Journal of Chemistry. [Link]

  • Fraser, R. C., et al. (2003). Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Ambient Temperature Ionic Liquids: Evidence for the Importance of Palladium Imidazolylidene Complexes. Organometallics. [Link]

  • Hussain, F. H. S., et al. (2018). Why can't I achieve good yields for this Suzuki reaction? ResearchGate. [Link]

  • Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. PMC. [Link]

  • Request PDF. Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. [Link]

  • ResearchGate. Optimization of Suzuki-Miyaura reaction a. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Farmer, J. L., et al. (2019). N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling. The Journal of Organic Chemistry. [Link]

  • Lee, C.-C., et al. (2014). Zwitterionic Palladium Complexes: Room-Temperature Suzuki–Miyaura Cross-Coupling of Sterically Hindered Substrates in an Aqueous Medium. Organometallics. [Link]

  • Reddit. What's the role of the phosphine ligand in Suzuki couplings? [Link]

  • ResearchGate. The Suzuki cross-coupling reaction of 4H-imidazole N-oxide 1 with... [Link]

  • Zhang, Y., et al. (2022). Pd Clusters on Schiff Base–Imidazole-Functionalized MOFs for Highly Efficient Catalytic Suzuki Coupling Reactions. Frontiers in Chemistry. [Link]

  • Leadbeater, N. E., & Marco, M. (2002). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Current Organic Chemistry. [Link]

  • Grigor’ev, I. A., et al. (2018). The Suzuki–Miyaura reaction as a tool for modification of phenoxyl-nitroxyl radicals of the 4H-imidazole N-oxide series. NIH. [Link]

  • Bitting, K. J., et al. (2021). 2-Phosphinoimidazole Ligands: N–H NHC or P–N Coordination Complexes in Palladium-Catalyzed Suzuki–Miyaura Reactions of Aryl Chlorides. Organometallics. [Link]

  • Reddit. Why am I getting low yield for my Suzuki coupling reaction? [Link]

  • ResearchGate. Immobilized boronic acid for Suzuki-Miyaura coupling: Application to the generation of pharmacologically relevant molecules. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ChemRxiv. Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. [Link]

  • Li, Y., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules. [Link]

  • MDPI. Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. [Link]

  • Gallou, F., & Lipshutz, B. H. (2013). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. PMC. [Link]

  • White Rose eTheses Online. Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity using different palladium pre-catalysts. [Link]

  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]

  • Indo Global Journal of Pharmaceutical Sciences. Suzuki Cross Coupling Reaction- A Review. [Link]

Sources

Identifying and minimizing side products in imidazole functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Imidazole Functionalization Topic: Identifying and Minimizing Side Products in Imidazole Functionalization Audience: Senior Researchers & Medicinal Chemists

Introduction: The Amphoteric Challenge

Welcome to the Imidazole Functionalization Support Center. As a Senior Application Scientist, I understand that the imidazole ring is deceptively simple. Its dual nature—possessing both a pyridine-like basic nitrogen (N3) and a pyrrole-like acidic nitrogen (N1)—creates a unique "tautomeric toggle" that complicates functionalization.

The primary source of side products in imidazole chemistry is not decomposition, but loss of regiocontrol . Whether you are performing N-alkylation or C-H activation, the system will naturally drift toward thermodynamic mixtures of isomers (1,4- vs. 1,5-substitution) or over-functionalized quaternary salts unless you explicitly lock the reaction pathway.

This guide provides the mechanistic logic to suppress these side reactions and the analytical tools to confirm you have succeeded.

Module 1: Troubleshooting N-Alkylation & Arylation

The Core Problem: You intend to synthesize a 1,4-disubstituted imidazole, but you isolate a mixture containing the 1,5-isomer and trace amounts of quaternary imidazolium salts.

Q1: Why is my ratio of 1,4- to 1,5-isomers inconsistent between batches?

Diagnosis: You are likely fighting the tautomeric equilibrium of the starting material. The ratio is governed by the substituent at C4/C5.[1]

  • Mechanism: Imidazoles with a substituent on the carbon backbone exist as rapidly interconverting tautomers. The alkylating agent (

    
    ) attacks the nitrogen with the lone pair (the "pyridine" nitrogen).
    
  • The Rule of Thumb:

    • Electron-Withdrawing Groups (EWG): Favor the tautomer where the proton is on the nitrogen adjacent to the EWG (due to inductive stabilization of the N-H bond). This leaves the remote nitrogen open for attack, favoring the 1,4-isomer .

    • Electron-Donating Groups (EDG): The effect is weaker, but sterics often dominate, favoring alkylation at the less hindered nitrogen (leading to the 1,5-isomer if the group is bulky).

Minimization Strategy:

  • Switch Bases: If using weak bases (

    
    ), the reaction relies on the neutral tautomer population. Switch to anionic alkylation (
    
    
    
    or
    
    
    in
    
    
    ). The imidazolyl anion is the nucleophile, and regioselectivity becomes purely a function of steric hindrance vs. inductive electronic density at N1 vs. N3.
  • Transient Protection: If direct alkylation fails, use the SEM-Switch protocol (see Protocol A).

Q2: How do I stop the reaction at mono-alkylation and prevent imidazolium salt formation?

Diagnosis: The product (N-alkyl imidazole) is often more nucleophilic than the starting material, leading to a second alkylation event (quaternization). Corrective Action:

  • Stoichiometry: strictly limit alkylating agent to 0.95 equivalents.

  • Phase Transfer Catalysis (PTC): Use a biphasic system (Toluene/50% NaOH with

    
    ). The quaternary salt, if formed, is often soluble in the aqueous phase or precipitates out, preventing further reaction, while the neutral mono-alkylated product remains in the organic phase.
    

Visualizing the Regioselectivity Pathway

The following diagram illustrates the decision tree for N-alkylation based on substituent electronics and sterics.

ImidazoleRegioselectivity Start Substituted Imidazole (4-R-Imidazole) Tautomerism Tautomeric Equilibrium Start->Tautomerism EWG R = Electron Withdrawing (NO2, CN, CF3) Tautomerism->EWG Substituent Type EDG R = Electron Donating (Alkyl, OMe) Tautomerism->EDG Substituent Type Path_EWG H-bond stabilizes N adjacent to R Lone pair on REMOTE N EWG->Path_EWG Path_EDG Sterics dominate Lone pair on DISTAL N EDG->Path_EDG Prod_14 Major Product: 1,4-Isomer Path_EWG->Prod_14 Alkylation Prod_15 Major Product: 1,5-Isomer Path_EDG->Prod_15 Alkylation Side_Quat Side Product: Imidazolium Salt Prod_14->Side_Quat Over-alkylation (Excess R-X) Prod_15->Side_Quat

Caption: Decision pathway for N-alkylation regioselectivity driven by electronic substituents (EWG vs EDG).

Module 2: C-H Functionalization (Arylation)

The Core Problem: You are attempting a C-H arylation to make a 2-aryl or 5-aryl imidazole, but you are getting mixtures of C2/C5 arylation or homocoupled biaryls.

Q3: My Pd-catalyzed arylation is giving a mixture of C2 and C5 products. How do I lock it to C5?

Diagnosis: C2 is the most acidic position (


), but C5 is electronically richer. The selectivity depends on the "CMD" (Concerted Metalation-Deprotonation) mechanism.
Solution: 
  • For C5-Selectivity: Use C2-blocking . If C2 is open, it will eventually react. If you need C5-arylation on a C2-H substrate, use a bulky ligand (e.g.,

    
    ) which disfavors the sterically crowded C2 position (flanked by two nitrogens).
    
  • For C2-Selectivity: Use MgO/Base switching . Using a weaker base like MgO or

    
     in the presence of Cu or Pd often favors the most acidic proton (C2) via a deprotonation-first mechanism rather than electrophilic attack.
    
Q4: I see significant homocoupling of my aryl halide (Ar-Ar).

Cause: This is a common side reaction in Pd/Cu catalysis when the oxidative addition step is slow or if disproportionation occurs. Minimization:

  • Oxygen Exclusion: Ensure rigorous degassing.

    
     promotes homocoupling in Cu-systems.
    
  • Ligand Loading: Increase the ligand-to-metal ratio (e.g., 2:1 or 4:1). "Naked" metal centers are more prone to aggregating and catalyzing homocoupling.

Module 3: Identification & Analytics

Distinguishing the 1,4-isomer from the 1,5-isomer is the most critical analytical challenge. Standard 1H NMR is often insufficient without specific 2D experiments.

Technique: NOE/ROESY Differentiation

The definitive method for assigning regiochemistry is Nuclear Overhauser Effect (NOE) spectroscopy.

Feature1,4-Disubstituted Imidazole1,5-Disubstituted Imidazole
Structure Substituents are "far" apart.Substituents are "adjacent".
NOE Signal NO Cross-peak between N-Alkyl protons and C4/C5-Substituent protons.Strong Cross-peak between N-Alkyl protons and C5-Substituent protons.
C-H Shift The C2-H proton is typically shifted downfield.The C2-H proton is often shielded by the steric bulk of the adjacent group.

Experimental Protocols

Protocol A: The "SEM-Switch" for Regioselective Synthesis

Best for: Creating 1,4-disubstituted imidazoles with high fidelity when direct alkylation fails.

  • Protection: React 4(5)-substituted imidazole with SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride) and NaH.

    • Note: This produces a mixture of N1-SEM (1,4) and N3-SEM (1,5) isomers.[2] Do not separate yet.

  • Quaternization (The Switch): Treat the mixture with your desired alkyl halide (

    
    ).
    
    • Mechanism:[3][4][5][6][7][8] Alkylation occurs at the available nitrogen.

    • The 1,4-SEM isomer alkylates at N3 -> forms imidazolium salt.

    • The 1,5-SEM isomer alkylates at N1 -> forms imidazolium salt.

  • Deprotection: Treat the crude salt with TBAF (Tetra-n-butylammonium fluoride).

    • The SEM group is cleaved.

    • Result: The sequence effectively "swaps" the protecting group for the alkyl group, often converging to a single regioisomer depending on the initial SEM selectivity and salt stability.

Protocol B: C5-Selective Direct Arylation

Best for: Functionalizing the imidazole backbone without pre-halogenation.

  • Reagents: 1-Methylimidazole (1 equiv), Aryl Bromide (1.5 equiv),

    
     (5 mol%), 
    
    
    
    (10 mol%),
    
    
    (2 equiv).
  • Solvent: DMF or Dioxane (anhydrous).

  • Condition: Heat to 110°C in a sealed tube for 16h.

  • Purification: Filter through Celite to remove Pd black (prevents side-product catalysis during workup).

  • Checkpoint: Check LCMS for bis-arylation (M+Ar). If present, reduce reaction time or lower temperature to 90°C.

References

  • Regioselective Synthesis of Aryl Imidazoles (SEM-Switch Str

    • Title: C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles[9]

    • Source: Journal of the American Chemical Society / PMC
    • URL:[Link]

  • Mechanisms of N-Alkyl

    • Title: Regioselectivity of N-alkylation in unsymmetrical imidazoles[1]

    • Source: University of Otago Archive
    • URL:[Link]

  • Copper-Catalyzed N-Aryl

    • Title: Copper-Catalyzed N-Aryl
    • Source: The Journal of Organic Chemistry (ACS)
    • URL:[Link]

  • Distinguishing Isomers via NMR

    • Title: Identifying the tautomer state of a substituted imidazole by 13C NMR spectroscopy[4]

    • Source: ResearchGate (Nature Communic
    • URL:[Link]

  • Minimizing Imidazolium Salt Form

    • Title: The facile alkylation and iodination of imidazol(in)ium salts in the presence of cesium carbonate[8][10]

    • Source: Chemical Communications (RSC)[10]

    • URL:[Link]

Sources

Validation & Comparative

Benchmarking the efficiency of different synthetic routes to functionalized imidazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Imidazole Scaffold in Modern Discovery

The imidazole ring is not merely a heterocycle; it is a privileged pharmacophore found in blockbuster drugs ranging from antifungals (Ketoconazole) to kinase inhibitors (Nilotinib). For the medicinal chemist, the challenge is no longer just making an imidazole, but making it with precise regiocontrol , high atom economy , and scalability .

This guide benchmarks the three most dominant synthetic routes: the classical Debus-Radziszewski condensation, the isocyanide-based Van Leusen reaction, and the multicomponent Groebke-Blackburn-Bienaymé (GBB) cyclization. We evaluate these not just on yield, but on the strategic "cost" of the synthesis—analyzing atom economy, step count, and functional group tolerance.

Route Analysis & Experimental Protocols

Route A: The Classical Workhorse – Debus-Radziszewski Synthesis

Best For: 2,4,5-Trisubstituted and 1,2,4,5-Tetrasubstituted Imidazoles.

The Logic: This method relies on the condensation of a 1,2-dicarbonyl (like benzil) with an aldehyde and an ammonia source.[1][2] It is thermodynamically driven, forming the aromatic system through double condensation. While historically criticized for harsh conditions, modern variants using heterogeneous catalysts (e.g., HBF₄/SiO₂ or ionic liquids) have revitalized its efficiency.

Mechanistic Pathway (DOT Visualization)

DebusRadziszewski cluster_0 Reactants Dicarbonyl 1,2-Dicarbonyl (Benzil) Diimine Diimine Intermediate Dicarbonyl->Diimine + 2 NH3 Aldehyde Aldehyde (R-CHO) Cyclization Cyclization & Dehydration Aldehyde->Cyclization Amine Amine/NH4OAc Amine->Diimine Diimine->Cyclization + Aldehyde Product 2,4,5-Trisubstituted Imidazole Cyclization->Product - 2 H2O

Figure 1: The condensation pathway of the Debus-Radziszewski reaction. Note the expulsion of water, driving the high atom economy relative to leaving-group-heavy methods.

Standardized Protocol: Synthesis of 2,4,5-Triphenyl-1H-imidazole

Validation: This protocol uses a solvent-free or ethanol-reflux approach, maximizing Green Chemistry metrics.

  • Charge: In a 50 mL round-bottom flask, combine benzil (1.0 mmol, 210 mg), benzaldehyde (1.0 mmol, 106 mg), and ammonium acetate (5.0 mmol, 385 mg).

  • Catalyst/Solvent: Add glacial acetic acid (5 mL) OR for a greener approach, use ethanol (5 mL) with 5 mol% HBF₄-SiO₂ .

  • Reflux: Heat the mixture to reflux (approx. 80-100 °C) for 2–4 hours . Monitor via TLC (Ethyl Acetate:Hexane 3:7).

  • Quench: Cool to room temperature. Pour the mixture into ice-cold water (50 mL). The product will precipitate as a solid.

  • Filtration: Filter the precipitate and wash with cold water (

    
     mL) to remove excess ammonium salts.
    
  • Recrystallization: Purify by recrystallization from hot ethanol to yield white/yellowish crystals.

    • Typical Yield: 85–95%

    • Key Observation: If the product oils out, the reaction may be incomplete or the pH is too acidic. Neutralize slightly with NaHCO₃.

Route B: The Regioselective Precision – Van Leusen Reaction

Best For: 1,4,5-Trisubstituted and 1,5-Disubstituted Imidazoles.

The Logic: The Van Leusen reaction utilizes Tosylmethyl Isocyanide (TosMIC). It acts as a C-N=C 1,3-dipole equivalent.[3] The power of this route lies in its regioselectivity .[4] Unlike condensation methods where isomers can scramble, TosMIC chemistry strictly controls the positioning of substituents, particularly at the C4 and C5 positions.

Standardized Protocol: TosMIC-Mediated Cyclization
  • Imine Formation: In a dry flask, mix aldehyde (1.0 mmol) and primary amine (1.0 mmol) in DMF (3 mL). Stir for 30 mins to pre-form the imine (often in situ).

  • Addition: Add TosMIC (1.0 mmol, 195 mg) and Potassium Carbonate (K₂CO₃) (2.0 mmol).

  • Cyclization: Stir at room temperature for 2–4 hours.

  • Workup: Dilute with water (20 mL) and extract with Ethyl Acetate (

    
     mL).
    
  • Purification: The tosyl group is eliminated during the reaction (as Toluene sulfinic acid), leaving the imidazole core. Purify via flash column chromatography.

    • Typical Yield: 70–85%

    • Critical Control: The reaction must be anhydrous to prevent hydrolysis of the isocyanide.

Route C: The Diversity Engine – Groebke-Blackburn-Bienaymé (GBB)

Best For: Fused Imidazoles (e.g., Imidazo[1,2-a]pyridines) and Combinatorial Libraries.

The Logic: This is a standard Isocyanide-based Multicomponent Reaction (IMCR). It couples an aldehyde, an isocyanide, and an amidine (or 2-aminopyridine) in a one-pot process. It is the gold standard for Diversity-Oriented Synthesis (DOS) because you can vary all three components independently to scan chemical space rapidly.

Standardized Protocol: GBB One-Pot Synthesis
  • Charge: Combine 2-aminopyridine (1.0 mmol), aldehyde (1.0 mmol), and isocyanide (1.1 mmol) in Dichloromethane (DCM) or Methanol (3 mL).

  • Catalyst: Add Scandium Triflate Sc(OTf)₃ (5 mol%) or simply use a catalytic amount of HClO₄ (though Lewis acids are gentler).

  • Reaction: Stir at room temperature for 12 hours.

  • Workup: Evaporate solvent. The product often crystallizes or requires a short silica plug.

    • Typical Yield: 80–92%

    • Advantage:[5] Creates complex fused ring systems in a single step.

Comparative Benchmark Analysis

The following table benchmarks these routes based on experimental realities, not just theoretical maximums.

MetricDebus-RadziszewskiVan Leusen (TosMIC)Groebke-Blackburn-Bienaymé
Primary Utility 2,4,5-Trisubstituted / Tetrasubstituted1,4,5-Trisubstituted (Regioselective)Fused Imidazoles (Bridgehead N)
Atom Economy (AE) High (Water is main byproduct)Medium (Loss of TsOH)Very High (100% in ideal cases)
Reaction Conditions High Temp / Reflux (Classical)Mild / Room Temp (Base mediated)Mild / Lewis Acid Catalyzed
Substrate Tolerance High for aromatics; poor for acid-sensitiveGood; requires stable iminesExcellent; tolerates steric bulk
Scalability Excellent (Kg scale feasible)Moderate (TosMIC cost/smell)Good (Isocyanide cost is limiting)
Green E-Factor Low (esp. solvent-free variants)Medium (DMF/Extraction waste)Low (One-pot, low solvent vol)
Green Chemistry Insight
  • Debus-Radziszewski wins on Atom Economy because the leaving groups are merely water.

  • Van Leusen suffers slightly in AE because the heavy Tosyl group (

    
    ) is discarded, but it is indispensable for specific regiochemistry that D-R cannot achieve.
    

Decision Matrix: Selecting the Right Route

Use this logic flow to determine the optimal synthetic path for your specific target molecule.

DecisionMatrix Start Target Imidazole Structure? Q1 Is it a Fused System? (e.g., Imidazo[1,2-a]pyridine) Start->Q1 GBB Route C: Groebke-Blackburn-Bienaymé (Use 2-aminopyridine + R-NC) Q1->GBB Yes Q2 Is Regiochemistry Critical? (Specific 1,4 vs 1,5 isomers) Q1->Q2 No VanLeusen Route B: Van Leusen (TosMIC + Imine) Q2->VanLeusen Yes (1,4 or 1,5 specific) Q3 Is it 2,4,5-Tri or Tetrasubstituted? Q2->Q3 No (Symmetric/General) DR Route A: Debus-Radziszewski (Benzil + Aldehyde) Q3->DR Yes Other Consider Metal-Catalyzed Cyclization (Cu/Pd) Q3->Other No (Other patterns)

Figure 2: Strategic decision tree for selecting imidazole synthetic routes based on structural requirements.

References

  • Debus, H. "Ueber die Einwirkung des Ammoniaks auf Glyoxal."[6][7] Liebigs Annalen der Chemie, 1858.

  • Sisko, J., et al. "An Investigation of Imidazole Synthesis via the Van Leusen Reaction." The Journal of Organic Chemistry, 2000.

  • Bienaymé, H., & Bouzid, K. "A New Heterocyclic Multicomponent Reaction for the Combinatorial Synthesis of Fused 3-Aminoimidazoles." Angewandte Chemie International Edition, 1998.

  • Shelton, R. A. "Green Chemistry Metrics." Wikipedia, 2024.

  • BenchChem. "Application Notes and Protocols for the Synthesis of Substituted Imidazoles." BenchChem Protocols, 2025.[1]

  • RSC Advances. "Catalytic procedures for multicomponent synthesis of imidazoles." Royal Society of Chemistry, 2013.

Sources

Evaluating the cost-effectiveness of using 5-bromo-2-chloro-1-methyl-1H-imidazole in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide evaluates the strategic implementation of 5-bromo-2-chloro-1-methyl-1H-imidazole in pharmaceutical and agrochemical synthesis. It contrasts the direct utilization of this pre-functionalized scaffold against the "in-house" synthesis from 1-methylimidazole.

Executive Summary: The "Buy vs. Make" Decision

In the development of kinase inhibitors and high-value agrochemicals, the imidazole core is ubiquitous. The di-halogenated scaffold 5-bromo-2-chloro-1-methyl-1H-imidazole offers a distinct advantage: orthogonal reactivity . The bromine at C5 and chlorine at C2 allow for sequential, regiocontrolled cross-coupling reactions without the need for protecting groups or difficult isomer separations.

  • Recommendation: For discovery and early-phase optimization (grams to low kilograms), purchasing the scaffold is cost-effective . It eliminates a complex, cryogenic synthesis step and guarantees regiochemical purity.

  • Caveat: For commercial manufacturing (>100 kg), a custom "Make" process (via C2-lithiation) becomes economically favorable, provided that process safety controls for cryogenic lithiation are in place.

Technical Profile & Reactivity Logic

The Orthogonal Advantage

The value of this compound lies in the electronic differentiation between the C5-Br and C2-Cl bonds.

  • C5-Bromine (The "First Mover"): The C5 position is electronically activated for oxidative addition to Pd(0). The C-Br bond is weaker than the C-Cl bond, allowing standard Suzuki-Miyaura or Stille couplings to occur exclusively at C5 under mild conditions (60–80°C).

  • C2-Chlorine (The "Second Mover"): The C2 position, flanked by two nitrogen atoms, is electron-deficient. While less reactive toward oxidative addition than C5-Br, it is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) or can be coupled using specialized, electron-rich phosphine ligands (e.g., XPhos, Buchwald precatalysts) at elevated temperatures (>100°C).

Reactivity Pathway Visualization

The following diagram illustrates the sequential functionalization logic.

ReactivityMap Scaffold 5-Bromo-2-chloro-1-methylimidazole (Starting Material) Step1 Step 1: C5-Functionalization (Mild Suzuki/Stille) Scaffold->Step1 Pd(dppf)Cl2, 60°C Selectivity: Br > Cl Intermediate 5-Aryl-2-chloro-1-methylimidazole (Stable Intermediate) Step1->Intermediate Step2 Step 2: C2-Functionalization (S_NAr or High-Temp Pd) Intermediate->Step2 Pd-XPhos, 110°C or Nucleophile Final 2,5-Diaryl-1-methylimidazole (Final Target) Step2->Final

Figure 1: Sequential functionalization strategy leveraging the reactivity difference between C5-Br and C2-Cl.

Comparative Analysis: Commercial Scaffold vs. In-House Synthesis

This section compares using the commercial building block (Method A) against synthesizing it from cheap 1-methylimidazole (Method B).

Method A: Direct Utilization (Commercial Scaffold)
  • Workflow: Dissolve

    
     Couple (C5) 
    
    
    
    Couple (C2).
  • Pros: Instant access to complexity; zero risk of regioisomers; high throughput.

  • Cons: High material cost (~

    
    300 per 5g for research quantities).
    
Method B: In-House Synthesis (The "Make" Route)

Synthesizing the scaffold requires navigating the regioselectivity of the imidazole ring.

  • Challenge: Direct bromination of 1-methylimidazole favors C5 but often yields mixtures. Direct chlorination is difficult.

  • Optimal Route:

    • C2-Lithiation: Use n-BuLi to deprotonate the most acidic C2 position.

    • Chlorination: Quench with hexachloroethane (

      
      ) to get 2-chloro-1-methylimidazole.
      
    • Bromination: Electrophilic bromination (NBS) of the 2-chloro intermediate. The C5 position is sterically accessible and electronically favored over C4.

Cost-Benefit Model
MetricMethod A: Buy ScaffoldMethod B: Make (In-House)
Starting Material Cost High (

$)
Low (

100/kg)
Step Count 0 (Ready to use)2 (Lithiation + Bromination)
Development Time Immediate2-4 Weeks (Optimization)
Risk Profile Supply ChainSafety (n-BuLi), Isomer Purity
Waste (E-Factor) LowHigh (Solvents, Chromatography)
Ideal Scale Discovery (<100g)Process (>10kg)

Experimental Protocols

Protocol A: Regioselective Suzuki Coupling at C5 (Using Commercial Scaffold)

Validates the utility of the purchased compound.

Reagents:

  • 5-bromo-2-chloro-1-methyl-1H-imidazole (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Catalyst: Pd(dppf)Cl₂[1][2]·DCM (0.03 equiv)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1)

Procedure:

  • Charge a reaction vial with the imidazole scaffold (1.0 mmol), arylboronic acid (1.1 mmol), K₂CO₃ (2.0 mmol), and Pd(dppf)Cl₂ (25 mg).

  • Evacuate and backfill with nitrogen (3x).

  • Add degassed Dioxane/Water (5 mL).

  • Heat to 60°C for 4–6 hours. Note: Do not exceed 80°C to prevent activation of the C2-Cl bond.

  • Monitor by LCMS. The C5-arylated product (retention of C2-Cl) should be the major species (>95%).

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Synthesis of the Scaffold (The "Make" Route)

For researchers requiring >100g who cannot justify the commercial price.

Step 1: Synthesis of 2-chloro-1-methylimidazole

  • Dissolve 1-methylimidazole (100 mmol) in anhydrous THF (200 mL) under Argon.

  • Cool to -78°C .

  • Add n-BuLi (2.5 M in hexanes, 110 mmol) dropwise over 30 mins. Stir for 1 hour at -78°C.

  • Add a solution of hexachloroethane (

    
    , 105 mmol) in THF dropwise.
    
  • Allow to warm to room temperature overnight.

  • Quench with saturated NH₄Cl. Extract with DCM.

  • Purify via vacuum distillation or silica plug. Yield: ~70-80%.

Step 2: Bromination to 5-bromo-2-chloro-1-methylimidazole

  • Dissolve 2-chloro-1-methylimidazole (from Step 1) in CH₃CN (0.5 M).

  • Add N-Bromosuccinimide (NBS, 1.05 equiv) portion-wise at 0°C.

  • Stir at room temperature for 4 hours.

  • Concentrate and purify via silica gel chromatography (EtOAc/Hexanes).

  • Note: Verify regiochemistry by NOE NMR (absence of cross-peak between N-Me and C5-H indicates substitution at C5).

Decision Logic Visualization

The following decision tree assists project leads in selecting the appropriate sourcing strategy based on project phase and scale.

DecisionTree Start Need 5-Bromo-2-chloro-1-methylimidazole? ScaleCheck Required Quantity? Start->ScaleCheck SmallScale < 100 grams (Discovery/Lead Op) ScaleCheck->SmallScale LargeScale > 1 Kilogram (Process/Pilot) ScaleCheck->LargeScale Buy BUY Commercial Scaffold Priority: Speed & Purity SmallScale->Buy High ROI on Time SafetyCheck Can you handle Cryogenic Lithiation? LargeScale->SafetyCheck Make MAKE (In-House) Priority: Cost Reduction SafetyCheck->Make Yes (Internal Capable) Outsource OUTSOURCE Custom Synthesis (CRO) SafetyCheck->Outsource No (Safety Constraint)

Figure 2: Decision matrix for sourcing the imidazole scaffold.

References

  • Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. Journal of Organic Chemistry, 2018. Link

  • Efficient Multikilogram Synthesis of 5-Bromo-2-cyclopropyl-1-methyl-1H-imidazole. ResearchGate, 2025. Link

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 2013. Link

  • Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines. RSC Advances, 2018. Link

  • Synthesis of Imidazole-Based Medicinal Molecules. Molecules, 2020.[3] Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-2-chloro-1-methyl-1H-Imidazole
Reactant of Route 2
Reactant of Route 2
5-bromo-2-chloro-1-methyl-1H-Imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.